5-Hexyn-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
hex-5-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h1,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJMMHTSOQIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239148 | |
| Record name | 5-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-90-5 | |
| Record name | 5-Hexyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Hexyn-1-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to 5-Hexyn-1-ol. This versatile bifunctional molecule, featuring a terminal alkyne and a primary hydroxyl group, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules and in the field of click chemistry.
Core Chemical Properties and Structure
This compound is a colorless to pale yellow liquid characterized by a six-carbon chain with a terminal triple bond between the fifth and sixth carbon atoms and a hydroxyl group at the first position.[1] This structure provides two reactive sites for a variety of chemical transformations.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | hex-5-yn-1-ol[2][3] |
| CAS Number | 928-90-5[2][4][5] |
| Molecular Formula | C₆H₁₀O[1][6][7] |
| SMILES String | OCCCCC#C[8][9] |
| InChI Key | GOQJMMHTSOQIEI-UHFFFAOYSA-N[1][6][8] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 98.14 g/mol [6][9][10] |
| Boiling Point | 167.1 ± 0.0 °C at 760 mmHg[6], 73-75 °C at 15 mmHg[4][8][11] |
| Melting Point | -34°C (estimate)[12] |
| Density | 0.89 g/mL at 25 °C[4][8][11], 0.9 ± 0.1 g/cm³[6] |
| Refractive Index | n20/D 1.450[4][8][11] |
| Flash Point | 70.0 ± 0.0 °C[6][9] |
| Solubility | Slightly miscible with water.[4][13] Soluble in organic solvents.[1] |
| Vapor Pressure | 0.6 ± 0.6 mmHg at 25°C[6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established synthetic procedures.
Synthesis of this compound from 2-(chloromethyl)tetrahydro-2H-pyran
This procedure outlines a method for the synthesis of this compound.[4]
Materials:
-
2-(chloromethyl)tetrahydro-2H-pyran
-
Liquid ammonia (B1221849)
-
Iron(III) nitrate (B79036) hydrate (B1144303) IX (catalyst)
-
Sodium metal
-
Water
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
Add a catalytic amount of iron(III) nitrate hydrate IX to approximately 100 mL of liquid ammonia at -40 °C.
-
Slowly add sodium metal (85.3 g, 3.72 mol) in small portions. The formation of sodium amide is indicated by a color change from dark blue to gray.
-
Add 2-(chloromethyl)tetrahydro-2H-pyran dropwise over 5 hours.
-
Stir the reaction mixture for an additional 3 hours.
-
Remove the cold bath and introduce nitrogen to facilitate the evaporation of ammonia.
-
Once the majority of the ammonia has evaporated, quench the reaction by slowly adding water at room temperature.
-
Extract the reaction mixture with ether.
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Filter the dried organic phase and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by vacuum distillation to yield this compound.[4]
Tosylation of this compound
This protocol describes the conversion of the hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[14]
Materials:
-
This compound
-
p-toluenesulfonyl chloride
-
Water
-
Ethyl acetate (B1210297)
-
2N aqueous hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1.0 mole of p-toluenesulfonyl chloride in 700 mL of pyridine at 0 °C under a nitrogen atmosphere.
-
Add 0.5 mole of this compound dropwise to the solution.
-
Stir the mixture for 2 hours.
-
Slowly add 10 mL of water, ensuring the temperature remains below 10 °C.
-
Remove the pyridine by evaporation under vacuum.
-
Pour the residue into 1 liter of ethyl acetate.
-
Wash the ethyl acetate solution twice with excess 2N aqueous hydrochloric acid, followed by a water wash.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the filtrate to dryness under vacuum to afford hex-5-yn-1-ol tosylate.[14]
Applications in Research and Development
This compound is a versatile starting material with numerous applications in organic synthesis and drug development.[4] It is utilized in the preparation of terminal alkynes and lactones containing terminal alkyne groups.[4][15] Furthermore, it has been employed in the synthesis of complex molecules such as cinnoline-fused cyclic enediynes and various alkaloids.[4][12] Its bifunctional nature makes it an ideal building block for creating diverse molecular libraries for drug discovery through techniques like click chemistry.[16] The terminal alkyne allows for efficient and specific conjugation to azide-containing molecules, while the hydroxyl group can be used for further functionalization.[16]
References
- 1. CAS 928-90-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H10O | CID 70234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 928-90-5 [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | CAS#:928-90-5 | Chemsrc [chemsrc.com]
- 7. This compound (CAS 928-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 5-己炔-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound, 5-Hexynol, Hex-5-yn-1-ol, 5-Hexyne-1-ol, 1-Hydroxy-5-hexyne, 928-90-5, Hexyn, Mumbai, India [jaydevchemicals.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound CAS#: 928-90-5 [m.chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. prepchem.com [prepchem.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. benchchem.com [benchchem.com]
5-Hexyn-1-ol: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 928-90-5 Molecular Formula: C₆H₁₀O
This technical guide provides an in-depth overview of 5-Hexyn-1-ol, a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Featuring a terminal alkyne and a primary alcohol, this compound serves as a valuable building block for the synthesis of complex molecular architectures, including lactones, natural products, and modified biomolecules through click chemistry.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound, providing a ready reference for experimental design and characterization.
| Property | Value |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 73-75 °C at 15 mmHg |
| Density | 0.89 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.450 |
| Spectroscopic Data Identifiers | |
| Beilstein Registry Number | 1739774 |
| MDL Number | MFCD00002980 |
| PubChem Substance ID | 24858225 |
| InChI Key | GOQJMMHTSOQIEI-UHFFFAOYSA-N |
| SMILES | C(CC#C)CCO |
Key Applications and Experimental Protocols
This compound is a key starting material in various synthetic transformations. Its terminal alkyne allows for participation in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the primary alcohol can be readily oxidized or otherwise functionalized.
Multi-Step Synthesis of (E)-5-Decen-1-yl Acetate (Peach Twig Borer Sex Pheromone)
This protocol details a three-step synthesis starting from this compound to produce the sex pheromone of the peach twig borer.[1]
Step 1: Synthesis of 5-Decyn-1-ol (B1582671)
-
In a suitable reaction vessel under an inert atmosphere, dissolve this compound in an appropriate solvent.
-
Add n-butyllithium and hexamethylphosphoramide (B148902) (HMPA).
-
To the resulting solution, add 1-bromobutane (B133212) to initiate the nucleophilic substitution.
-
Upon reaction completion, quench the reaction and purify the product to yield 5-decyn-1-ol.
Step 2: Reduction to (E)-5-Decen-1-ol
-
The 5-decyn-1-ol from the previous step is subjected to reduction.
-
Use lithium aluminum hydride (LiAlH₄) to achieve the stereoselective reduction of the alkyne to the (E)-alkene.
-
Work-up and purify the product to obtain (E)-5-decen-1-ol.
Step 3: Acetylation to (E)-5-Decen-1-yl Acetate
-
The final step involves the acetylation of the primary alcohol.
-
React (E)-5-decen-1-ol with an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) in the presence of a suitable base or catalyst.
-
Purify the final product to yield (E)-5-decen-1-yl acetate.
Synthesis of (E)-5-Decen-1-yl Acetate.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is an ideal substrate for "click chemistry" reactions. The following is a general protocol for the CuAAC reaction, which can be adapted for specific azide (B81097) partners.[2][3]
Materials:
-
This compound (or other terminal alkyne)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand (optional but recommended for biomolecule conjugation)
-
Suitable solvent (e.g., water, t-butanol/water, DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ and sodium ascorbate.
-
If using a ligand, pre-mix the CuSO₄ with the ligand.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide partner (1-1.2 equivalents) in the chosen solvent.
-
Add the CuSO₄ solution (typically 1-10 mol%). If using a ligand, add the pre-complexed solution.
-
-
Initiation and Reaction:
-
Add the sodium ascorbate solution (typically 5-20 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature. Reaction times can vary from minutes to several hours, depending on the substrates.
-
-
Work-up and Purification:
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated by extraction, precipitation, or chromatography.
-
General Workflow for CuAAC Reaction.
Synthesis of Lactones
This compound serves as a precursor for the synthesis of various lactones, which are important structural motifs in many natural products and pharmaceuticals. The general strategy involves the transformation of the terminal alkyne and subsequent intramolecular cyclization. While a specific, detailed protocol starting directly from this compound is not provided here, a common approach would involve hydration or oxidation of the alkyne to a carboxylic acid, followed by acid-catalyzed intramolecular esterification (lactonization). The choice of reagents and conditions will determine the size of the resulting lactone ring.
References
Synthesis and Preparation of 5-Hexyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the primary synthetic routes for 5-Hexyn-1-ol, a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] This document provides a comparative analysis of common methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient laboratory synthesis.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of reactive sites makes it a versatile intermediate for introducing the hexynyl moiety into larger structures. Its applications include the synthesis of lactones, complex natural products like lycopodium (B1140326) alkaloids, and various pharmaceutical precursors.[1][2] This guide focuses on the most prevalent and practical methods for its preparation.
Core Synthetic Strategies
Two principal strategies dominate the synthesis of this compound: the ring-opening of a cyclic ether precursor and the alkylation of a terminal alkyne. Each approach offers distinct advantages and is suited to different starting material availability and scale requirements.
Ring-Opening of 2-(Chloromethyl)tetrahydrofuran
This method provides a reliable route to this compound, starting from the readily available 2-(chloromethyl)tetrahydrofuran. The reaction proceeds via a base-mediated ring-opening mechanism.
Caption: Ring-opening synthesis of this compound.
A general procedure for this transformation involves the use of a strong base, such as sodium amide, in liquid ammonia (B1221849).[2][3]
-
Preparation of Sodium Amide: In a flask equipped for low-temperature reaction, liquid ammonia is condensed at approximately -40°C. A catalytic amount of iron(III) nitrate (B79036) is introduced, followed by the portion-wise addition of sodium metal. The disappearance of the blue color, indicating the formation of sodium amide, signals the completion of this step.[2][3]
-
Ring-Opening Reaction: 2-(Chloromethyl)tetrahydrofuran is added dropwise to the sodium amide suspension in liquid ammonia. The reaction mixture is stirred for several hours to ensure complete conversion.[2]
-
Workup: The reaction is quenched by the careful addition of water after the evaporation of ammonia. The aqueous layer is then extracted with an organic solvent, such as diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.[2][3]
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.[2]
| Parameter | Value | Reference |
| Starting Material | 2-(Chloromethyl)tetrahydrofuran | [4] |
| Reagents | Sodium, Iron(III) nitrate, Liquid Ammonia | [2][3] |
| Yield | 67% | [2][3] |
| Purity | High (after distillation) | [2] |
| Scale | Multi-gram | [2] |
Alkylation of Acetylene (B1199291)
This classic approach in alkyne chemistry involves the generation of an acetylide anion followed by its reaction with a suitable electrophile. For the synthesis of this compound, this typically involves the reaction of an acetylide with a four-carbon electrophile containing a protected alcohol. A common variation starts with tetrahydrofurfuryl alcohol, which is converted to a dihalide intermediate before reaction with an acetylide.
Caption: General workflow for acetylide alkylation.
While a direct, single-pot synthesis from acetylene and a C4-epoxide is conceivable, a more controlled, multi-step approach is common. An alternative, high-yielding method starts from 2-chloromethyl tetrahydrofuran, which is first converted to an intermediate that is then ring-opened.
-
Reaction Setup: Under an inert atmosphere (e.g., Argon), metallic lithium is suspended in a suitable solvent.[4]
-
Formation of the Reagent: An appropriate chloro-precursor is added dropwise, and the reaction is allowed to proceed for a specified time.[4]
-
Workup and Extraction: The reaction is quenched with ice water, and the product is extracted with an organic solvent like petroleum ether. The combined organic phases are washed with dilute acid and brine, then dried over anhydrous sodium sulfate.[4]
-
Purification: The crude product is concentrated and purified by column chromatography to afford this compound.[4]
| Parameter | Value | Reference |
| Starting Material | 2-Chloromethyl tetrahydrofuran | [4] |
| Reagents | Lithium, Ammonium Chloride | [4] |
| Yield | 83% - 89.4% | [4] |
| Purity | High (after chromatography) | [4] |
| Scale | Laboratory Scale | [4] |
Purification and Characterization
Regardless of the synthetic route, purification of the final product is crucial. The most common methods are fractional distillation under reduced pressure and flash column chromatography.[5] The choice depends on the scale and the nature of the impurities.
Physical Properties Relevant to Purification:
| Property | Value |
| Boiling Point | 73-75 °C at 15 mmHg[2] |
| Density | 0.89 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.450[2] |
Characterization of this compound is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the structure and assess purity.
Conclusion
The synthesis of this compound can be achieved through multiple effective routes. The ring-opening of 2-(chloromethyl)tetrahydrofuran offers a high-yielding and straightforward approach. The alkylation of acetylene provides a more modular but potentially more complex alternative. The selection of the optimal synthetic strategy will depend on factors such as starting material availability, desired scale, and the specific capabilities of the laboratory. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient and successful preparation of this important synthetic intermediate.
References
Spectroscopic Profile of 5-Hexyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-hexyn-1-ol, a valuable bifunctional molecule in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data
The spectroscopic data presented below provides key insights into the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.67 | Triplet | 2H | H-1 (-CH₂OH) |
| ~2.23 | Triplet of Triplets | 2H | H-4 (-CH₂C≡CH) |
| ~1.98 | Triplet | 1H | H-6 (≡C-H) |
| ~1.63 | Quintet | 2H | H-2 (-CH₂CH₂OH) |
| ~1.58 | Quintet | 2H | H-3 (-CH₂CH₂C≡CH) |
| ~1.40 | Singlet (broad) | 1H | -OH |
¹³C NMR Data [2]
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~83.9 | C-5 (≡C-H) |
| ~68.4 | C-6 (≡C -H) |
| ~62.1 | C-1 (-CH₂OH) |
| ~31.7 | C-2 (-C H₂CH₂OH) |
| ~24.8 | C-3 (-C H₂CH₂C≡CH) |
| ~18.2 | C-4 (-C H₂C≡CH) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for its alcohol and terminal alkyne functionalities.
IR Absorption Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3300 (broad) | O-H stretch (alcohol) |
| ~3300 (sharp) | ≡C-H stretch (alkyne) |
| ~2940 | sp³ C-H stretch |
| ~2120 | C≡C stretch (alkyne) |
| ~1050 | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.
Mass Spectrometry Data [3]
| m/z | Relative Intensity (%) | Possible Fragment |
| 98 | ~5 | [M]⁺ (Molecular Ion) |
| 80 | ~20 | [M - H₂O]⁺ |
| 67 | ~100 | [C₅H₇]⁺ |
| 54 | ~40 | [C₄H₆]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
| 31 | ~50 | [CH₂OH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.
ATR-FTIR Spectroscopy
Sample Preparation:
-
The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
A small drop of neat this compound is placed onto the ATR crystal, ensuring complete coverage.
-
The sample spectrum is recorded. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization, or directly via a heated probe.
Ionization and Analysis:
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization
The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.
Caption: Relationship between spectroscopic methods and the structural information obtained for this compound.
References
An In-Depth Technical Guide to the Physical Properties of 5-Hexyn-1-ol
This technical guide provides a comprehensive overview of the key physical properties of 5-Hexyn-1-ol, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may utilize this compound as a starting material or intermediate in complex syntheses.
Physical Properties of this compound
This compound is a colorless liquid that is widely used in the synthesis of flavors, fragrances, and pharmaceutical intermediates.[1] An understanding of its physical properties is crucial for its proper handling, application in reactions, and purification.
The physical properties of this compound are summarized in the table below. The data is compiled from various sources, and literature values are indicated where provided.
| Physical Property | Value | Conditions |
| Boiling Point | 73-75 °C | at 15 mmHg |
| 167.1 °C | at 760 mmHg[2] | |
| Density | 0.89 g/mL | at 25 °C[1][3][4][5][6] |
| Molecular Formula | C6H10O | |
| Molecular Weight | 98.14 g/mol | |
| Refractive Index | n20/D 1.450 | (lit.)[1][3][5] |
Experimental Protocols
While specific experimental protocols for the determination of boiling point and density of this compound are not explicitly detailed in the provided search results, a general methodology for its synthesis and purification has been described. The purification step, which involves vacuum distillation, is directly related to the boiling point at reduced pressure.
The following is a general procedure for the synthesis of this compound from 2-(chloromethyl)tetrahydro-2H-pyran.[4][6]
Materials:
-
2-(chloromethyl)tetrahydro-2H-pyran
-
Iron(III) nitrate (B79036) hydrate (B1144303) IX (catalyst)
-
Liquid ammonia (B1221849)
-
Sodium metal
-
Water
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
A catalytic amount of iron(III) nitrate hydrate IX is added to approximately 100 mL of liquid ammonia at -40 °C.
-
Sodium metal (85.3 g, 3.72 mol) is added in small portions. The formation of sodium amide is indicated by a color change from dark blue to gray.[4][6]
-
2-(chloromethyl)tetrahydro-2H-pyran is slowly added dropwise over 5 hours, and the reaction mixture is stirred for an additional 3 hours.
-
Upon completion, the cold bath is removed, and nitrogen is introduced to facilitate the evaporation of ammonia.
-
Once the majority of the ammonia has evaporated, the reaction is quenched by the slow, dropwise addition of water at ambient temperature.[4][6]
-
The reaction mixture is extracted with ether. The combined organic layers are dried with anhydrous magnesium sulfate.
-
The dried organic phase is filtered, and the solvent is removed from the filtrate under reduced pressure.
-
The resulting residue is purified by vacuum distillation to yield this compound as a colorless oil.[4][6]
The boiling point range of 73-75 °C at 15 mmHg is a critical parameter for the successful vacuum distillation and purification of the final product.
Experimental Workflow Visualization
The synthesis of this compound can be visualized as a sequential workflow. The following diagram, generated using the DOT language, illustrates the key steps of the synthesis and purification process.
Caption: Synthesis and Purification Workflow for this compound.
References
Reactivity of the Terminal Alkyne in 5-Hexyn-1-ol: An In-depth Technical Guide
Abstract
5-Hexyn-1-ol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure incorporates both a terminal alkyne and a primary alcohol, allowing for a diverse range of chemical transformations. The reactivity of the terminal alkyne is of particular interest, enabling the construction of more complex molecular architectures through various addition and coupling reactions. This technical guide provides a comprehensive overview of the key reactions involving the terminal alkyne of this compound, including deprotonation and alkylation, hydrosilylation, hydroboration-oxidation, Sonogashira coupling, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and drug development.
Introduction
The terminal alkyne functionality is a cornerstone of modern synthetic chemistry, prized for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. In the context of this compound, the presence of a primary hydroxyl group at the opposite end of the carbon chain offers a valuable point for further functionalization or for influencing the molecule's solubility and reactivity. This guide focuses on the principal transformations of the terminal alkyne in this compound, providing a technical resource for its strategic use in complex molecule synthesis.
Core Reactivity of the Terminal Alkyne
The reactivity of the terminal alkyne in this compound is primarily characterized by two key features: the acidity of the acetylenic proton and the susceptibility of the triple bond to undergo addition and coupling reactions.
Deprotonation and Alkylation
The terminal proton of this compound is weakly acidic and can be readily removed by a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide. This acetylide is a potent carbon nucleophile that can react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond. This reaction is a fundamental method for chain elongation.
Experimental Protocol: Alkylation of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (B95107) (THF). This compound (1.0 equivalent) is then added.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise via the dropping funnel over 15 minutes, and the mixture is stirred for an additional 30 minutes at 0 °C.
-
Alkylation: The desired alkyl halide (1.2 equivalents) is added dropwise to the freshly prepared lithium acetylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkylated alkyne.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, catalyzed by transition metal complexes, most commonly platinum-based catalysts like hexachloroplatinic acid (H₂PtCl₆). This reaction is a powerful method for the synthesis of vinylsilanes, which are versatile synthetic intermediates. The regioselectivity of the addition is a key consideration. For terminal alkynes like this compound, the reaction with trialkylsilanes in the presence of H₂PtCl₆ typically proceeds with high regioselectivity to yield the β-(E)-isomer as the major product.
Experimental Protocol: Hydrosilylation of this compound
-
Reaction Setup: A Schlenk flask is charged with this compound (1.0 equivalent) and the trialkylsilane (1.1 equivalents) in a suitable solvent such as toluene (B28343) or THF under an inert atmosphere.
-
Catalyst Addition: A solution of the hydrosilylation catalyst (e.g., H₂PtCl₆·6H₂O, ~0.01 mol%) in isopropanol (B130326) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a specified temperature (ranging from room temperature to reflux, depending on the silane (B1218182) and catalyst) and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by vacuum distillation or flash column chromatography to yield the vinylsilane product.
Hydroboration-Oxidation
The hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov hydration of the triple bond, yielding an aldehyde after tautomerization of the intermediate enol. To prevent double addition to the alkyne, a sterically hindered borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) is typically used. This reaction is highly regioselective for terminal alkynes.
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Hydroboration: To a solution of this compound (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, a solution of 9-BBN (1.1 equivalents) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M aqueous solution) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Reaction Conditions: The mixture is stirred at room temperature for 3-4 hours.
-
Work-up: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude aldehyde is purified by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen) is added the aryl halide (e.g., iodobenzene, 1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equivalents) are added.
-
Alkyne Addition: this compound (1.2 equivalents) is then added to the stirred mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). The terminal alkyne of this compound is an excellent substrate for this transformation, enabling its conjugation to a wide variety of azide-containing molecules under mild, often aqueous, conditions.
Experimental Protocol: CuAAC Reaction of this compound with Benzyl (B1604629) Azide
-
Reaction Setup: In a suitable reaction vessel, this compound (1.0 equivalent) and the azide (e.g., benzyl azide, 1.0 equivalent) are dissolved in a solvent system, typically a mixture of t-butanol and water (1:1).
-
Catalyst Preparation: In a separate vial, a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) in water is prepared. A freshly prepared aqueous solution of sodium ascorbate (B8700270) (5-10 mol%) is also made.
-
Reaction Initiation: The copper sulfate solution is added to the reaction mixture, followed by the sodium ascorbate solution. The reaction is typically stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS. The reaction is often complete within 1-24 hours.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude triazole product is purified by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the key reactions of the terminal alkyne in this compound and analogous terminal alkynes. It is important to note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.
| Reaction | Electrophile/Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkylation | Iodomethane | n-BuLi | THF | 0 to RT | 12 | ~85-95 |
| Benzyl bromide | n-BuLi | THF | 0 to RT | 16 | ~80-90 | |
| Hydrosilylation | Triethylsilane | H₂PtCl₆ | Toluene | 80 | 4 | ~80-90 |
| Dimethylphenylsilane | Karstedt's catalyst | THF | RT | 2 | >95 | |
| Hydroboration-Oxidation | - | 1. 9-BBN2. H₂O₂, NaOH | THF | RT | 8 | ~75-85 |
| Sonogashira Coupling | Iodobenzene | PdCl₂(PPh₃)₂, CuI, TEA | THF | RT | 6 | ~80-95 |
| 4-Iodoanisole | Pd(PPh₃)₄, CuI, DIPA | DMF | 50 | 4 | ~85-98 | |
| CuAAC | Benzyl Azide | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O | RT | 12 | >95 |
| 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O | RT | 8 | >95 |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis due to the orthogonal reactivity of its terminal alkyne and primary alcohol functionalities. The terminal alkyne readily undergoes a variety of transformations, including deprotonation-alkylation, hydrosilylation, hydroboration-oxidation, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition. These reactions provide efficient and reliable methods for the construction of complex molecular scaffolds. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective utilization of this compound in their synthetic endeavors. The continued exploration of the reactivity of this and similar bifunctional molecules will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new chemical entities with significant biological and material applications.
Acidity of the Alkyne Proton in 5-Hexyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the acidity of the terminal alkyne proton in 5-Hexyn-1-ol. The document provides a comprehensive overview of the underlying chemical principles, quantitative data, detailed experimental protocols for pKa determination, and relevant reaction pathways.
Introduction: The Acidity of Terminal Alkynes
Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, exhibit a notable acidity for a C-H bond. This characteristic is fundamental to their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The acidity of the alkyne proton is attributed to the hybridization of the carbon atom to which it is attached.[1][2][3]
The carbon atom of a terminal alkyne is sp-hybridized, possessing 50% s-character.[1][3] This high s-character draws the electron pair in the C-H bond closer to the carbon nucleus, resulting in a more polarized bond and a more stable conjugate base (an acetylide anion) upon deprotonation.[1][3] The stability of the resulting anion is a key factor in the increased acidity of terminal alkynes compared to alkenes (sp2 hybridized, ~33% s-character) and alkanes (sp3 hybridized, 25% s-character).[1]
Quantitative Data: pKa Values
The acidity of a compound is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The typical pKa for a terminal alkyne is approximately 25-26.[3] For this compound, two acidic protons are present: the alkyne proton and the hydroxyl proton.
| Compound/Proton | Functional Group | Estimated pKa |
| This compound (Alkyne Proton) | Terminal Alkyne | ~25 |
| This compound (Hydroxyl Proton) | Primary Alcohol | ~16-18 |
| Ethyne (for comparison) | Terminal Alkyne | 25 |
| Ethanol (for comparison) | Primary Alcohol | ~16 |
The Inductive Effect of the Hydroxyl Group
The hydroxyl group in this compound is expected to influence the acidity of the alkyne proton through an inductive effect. Oxygen is an electronegative atom that withdraws electron density through the sigma bonds of the carbon chain.[4][5] This electron-withdrawing effect helps to stabilize the negative charge of the acetylide anion formed upon deprotonation of the alkyne.[4] Consequently, the alkyne proton of this compound is predicted to be slightly more acidic (having a lower pKa) than a terminal alkyne in a simple alkane chain. However, the magnitude of this effect is generally small as it is transmitted over several carbon atoms.
Experimental Protocols for pKa Determination
Due to the weak acidity of the alkyne proton, its pKa determination requires specific experimental conditions, particularly the use of a very strong base and an aprotic solvent. Standard aqueous titration methods are not suitable.
Potentiometric Titration in a Non-Aqueous Solvent
This method involves titrating the weak acid (this compound) with a strong, non-aqueous base and monitoring the potential change with an electrode.
Materials:
-
This compound
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO))
-
Strong base titrant (e.g., sodium amide (NaNH2) in liquid ammonia, or a standardized solution of a strong non-nucleophilic base like lithium diisopropylamide (LDA) in THF)
-
Potentiometer with a glass electrode and a reference electrode suitable for non-aqueous media
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a dilute solution of this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Calibrate the pH electrode using standard buffers appropriate for the non-aqueous system.
-
Slowly add the strong base titrant in small, measured increments to the this compound solution while stirring.
-
Record the potential (or pH reading) after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the potential (or pH) versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve.
Deprotonation and Subsequent Reactions
The acidity of the alkyne proton in this compound allows for its deprotonation by a strong base to form a nucleophilic acetylide anion. This anion can then participate in various carbon-carbon bond-forming reactions.
A common strong base used for this purpose is sodium amide (NaNH2) in liquid ammonia.
This reactivity is highly valuable in synthetic organic chemistry. For instance, the resulting acetylide can react with alkyl halides in an SN2 reaction to extend the carbon chain, or with aldehydes and ketones to form propargyl alcohols.
Conclusion
The terminal alkyne proton of this compound exhibits weak acidity, with an estimated pKa of around 25. This acidity is a direct consequence of the sp-hybridization of the terminal carbon atom and is slightly enhanced by the electron-withdrawing inductive effect of the distal hydroxyl group. While challenging to measure directly, the pKa can be determined experimentally using non-aqueous potentiometric titration with a strong base. The ability to deprotonate the alkyne allows for the formation of a potent carbon nucleophile, making this compound a versatile building block in organic synthesis for the construction of more complex molecules. This fundamental property is of significant interest to researchers and professionals in drug development and materials science.
References
Stability and Proper Storage of 5-Hexyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Hexyn-1-ol (CAS No. 928-90-5). This compound is a valuable bifunctional molecule, incorporating both a terminal alkyne and a primary alcohol. This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and in applications like "click chemistry".[1] Given its reactivity, understanding the stability profile and adhering to proper handling and storage protocols are critical to ensure its integrity and obtain reliable results in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for developing appropriate analytical methods for stability assessment.
| Property | Value |
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 73-75 °C at 15 mmHg |
| Density | 0.89 g/mL at 25 °C |
| Flash Point | 70 °C (closed cup) |
| Solubility | Slightly miscible with water |
| Refractive Index | n20/D 1.450 |
(Source: Sigma-Aldrich, Fisher Scientific, ChemicalBook)[2][3][4]
Stability Profile and Potential Degradation Pathways
While specific, publicly available quantitative stability studies on this compound are limited, its stability can be inferred from the reactivity of its functional groups: a terminal alkyne and a primary alcohol.[5]
Terminal Alkyne Stability: Terminal alkynes are known for their high reactivity. The acidic proton on the sp-hybridized carbon makes them susceptible to deprotonation by strong bases. They can also undergo various addition reactions and are prone to polymerization, especially in the presence of certain metals or upon exposure to heat and light.
Primary Alcohol Stability: Primary alcohols are susceptible to oxidation.[6] Under oxidative conditions, this compound can be oxidized first to the corresponding aldehyde (5-hexynal) and subsequently to the carboxylic acid (5-hexynoic acid).[6] Dehydration to form an alkene is also a possibility, particularly under acidic conditions and at elevated temperatures.
Overall Stability Considerations:
-
Air Sensitivity: The compound is noted to be air-sensitive, suggesting that it can react with atmospheric oxygen, likely leading to oxidation of the alcohol functionality or other degradation pathways.[5]
-
Heat Sensitivity: As a combustible liquid with a relatively low flash point, it should be kept away from heat and sources of ignition.[3][5] Elevated temperatures can also accelerate degradation reactions such as polymerization of the alkyne.
-
Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides are incompatible with this compound and can lead to vigorous and potentially hazardous reactions.[3]
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from multiple chemical suppliers. A summary is provided in Table 2.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration) | To minimize degradation rates and prevent potential polymerization.[6][7] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and other reactions with atmospheric components.[6] |
| Container | Tightly closed container | To prevent contamination and evaporation.[3][8] |
| Light | Protect from light | To prevent light-induced degradation reactions. |
| Ventilation | Store in a well-ventilated place | To safely manage any potential vapors.[3][8] |
| Ignition Sources | Keep away from heat, sparks, and open flames | The compound is a combustible liquid.[3][5] |
| Incompatibilities | Store away from strong oxidizing agents, acid anhydrides, and acid chlorides | To prevent hazardous reactions.[3] |
A logical workflow for the proper storage of this compound is depicted in the following diagram:
Caption: Logical workflow for the proper storage of this compound.
Experimental Protocol for Stability Assessment
The following is a generalized experimental protocol for assessing the stability of this compound. This protocol should be adapted and validated based on the specific analytical capabilities and requirements of the user's laboratory.
Objective: To evaluate the stability of this compound under various environmental conditions (e.g., temperature, light, air exposure) over a defined period.
Materials:
-
This compound (high purity)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector, Karl Fischer titrator for water content)
-
Reference standards for this compound and any potential degradation products (if available)
Methodology:
-
Initial Characterization (Time Zero):
-
Perform a complete analysis of the initial batch of this compound to establish baseline data.
-
Tests should include:
-
Appearance: Visual inspection for color and clarity.
-
Assay: Quantitative determination of the purity of this compound using a validated chromatographic method (e.g., GC-FID).
-
Related Substances: Identification and quantification of any impurities or degradation products.
-
Water Content: Measurement using Karl Fischer titration.
-
-
-
Sample Preparation and Storage:
-
Aliquot the this compound into amber glass vials.
-
For samples to be stored under an inert atmosphere, purge the headspace of the vials with argon or nitrogen before sealing.
-
Place the vials in stability chambers under the following conditions (suggested):
-
Recommended Storage: 2-8°C, protected from light.
-
Accelerated Conditions: 25°C/60% RH (Relative Humidity), 40°C/75% RH.
-
Photostability: Expose a set of samples to light according to ICH Q1B guidelines.
-
Air Exposure: Store a set of samples with the vial cap loosened or in a container open to the atmosphere (use caution and appropriate ventilation).
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 months for long-term studies; shorter intervals for accelerated and stress studies).
-
-
Stability-Indicating Method:
-
The analytical method used for assay and related substances must be stability-indicating, meaning it can separate the intact this compound from its potential degradation products. Method validation should demonstrate specificity, linearity, accuracy, precision, and robustness.
-
-
Data Analysis and Reporting:
-
At each time point, perform the same set of analytical tests as in the initial characterization.
-
Compare the results to the time-zero data.
-
Summarize the data in tables, showing any changes in appearance, assay, and the levels of impurities.
-
If significant degradation is observed, attempt to identify the major degradation products using techniques like GC-MS.
-
Based on the data, establish a retest period or shelf life for this compound under the tested storage conditions.
-
A diagram illustrating a hypothetical experimental workflow for stability testing is provided below:
Caption: Hypothetical workflow for the stability testing of this compound.
Conclusion
References
- 1. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound 96 928-90-5 [sigmaaldrich.com]
- 6. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]
- 7. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies | MDPI [mdpi.com]
- 8. research.chalmers.se [research.chalmers.se]
Solubility Profile of 5-Hexyn-1-ol: A Technical Guide for Researchers
For immediate release:
This technical guide provides a comprehensive overview of the solubility characteristics of 5-hexyn-1-ol in aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines experimental protocols for solubility determination, and presents a visual representation of solubility principles.
Executive Summary
This compound is a bifunctional organic molecule containing both a terminal alkyne and a primary alcohol functional group. This structure dictates its solubility, rendering it slightly miscible with water and generally soluble in a range of organic solvents. While precise quantitative solubility data is not widely available in published literature, this guide provides a qualitative summary and the foundational principles governing its solubility. Understanding these properties is crucial for its application in organic synthesis, pharmaceutical development, and materials science.
Physicochemical Properties and Solubility Data
The solubility of this compound is governed by the interplay of its hydrophilic hydroxyl group (-OH) and its hydrophobic hexynyl hydrocarbon chain. The hydroxyl group is capable of hydrogen bonding with polar solvents like water, while the carbon chain favors interaction with nonpolar organic solvents.
Numerous sources describe this compound as being "slightly miscible with water"[1][2][3][4][5][6][7][8]. This limited aqueous solubility is a consequence of the molecule's significant nonpolar hydrocarbon backbone. In contrast, it is expected to be soluble in most common organic solvents, a property attributed to the principle of "like dissolves like"[9].
For practical lab applications, the following table summarizes the expected qualitative solubility of this compound in a variety of common solvents.
| Solvent Name | Solvent Type | Expected Solubility | Rationale |
| Water | Highly Polar Protic | Slightly Miscible[1][2][3][4][5][6][7][8] | The polar hydroxyl group allows for some interaction with water through hydrogen bonding, but the nonpolar six-carbon chain limits miscibility. |
| Methanol (B129727) | Polar Protic | Miscible | As a short-chain alcohol, methanol is polar and can act as both a hydrogen bond donor and acceptor, readily solvating this compound. |
| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities allow for good miscibility. |
| Acetone (B3395972) | Polar Aprotic | Miscible | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and its overall polarity is suitable for miscibility. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Miscible | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity like this compound. |
| Hexane (B92381) | Nonpolar | Miscible | The nonpolar hydrocarbon chain of this compound has strong van der Waals interactions with the nonpolar hexane molecules. |
Experimental Protocol for Solubility Determination
To ascertain the quantitative solubility of this compound in a specific solvent, the following general experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a series of vials. The exact amount will depend on the expected solubility.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium between the dissolved and undissolved solute is reached. The solution should be continuously agitated during this time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solute to settle.
-
To ensure complete separation of the solid phase from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 3000 rpm).
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.
-
Dilute the filtered saturated solution with a known volume of the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Solubility Principles
The following diagram illustrates the logical relationship between the polarity of the solvent and the expected solubility of this compound. The molecule's amphiphilic nature, with both a polar head (hydroxyl group) and a nonpolar tail (hydrocarbon chain), dictates its interaction with different types of solvents.
This guide serves as a foundational resource for understanding and utilizing this compound in various scientific applications. For projects requiring precise solubility values, experimental determination as outlined is strongly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [chembk.com]
- 3. 928-90-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 928-90-5 [m.chemicalbook.com]
- 7. This compound | 928-90-5 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CAS 928-90-5: this compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using 5-Hexyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of 5-Hexyn-1-ol in protein bioconjugation. The methodologies described herein are central to a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins for imaging and analysis, and the immobilization of proteins on surfaces for biosensor development and other applications.
Introduction
This compound is a bifunctional molecule containing a terminal alkyne and a primary alcohol. The terminal alkyne group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is prized for its high efficiency, specificity, and biocompatibility. The primary alcohol of this compound allows for its covalent attachment to proteins, thereby introducing the versatile alkyne handle for subsequent bioconjugation reactions. This two-step approach enables the precise and stable linkage of a wide array of molecules, such as therapeutic agents, fluorescent dyes, or biotin (B1667282) tags, to proteins of interest.
Key Applications
-
Antibody-Drug Conjugation (ADC): Site-specific introduction of an alkyne group onto an antibody allows for the homogenous and controlled attachment of cytotoxic drug payloads, leading to ADCs with improved therapeutic indices.
-
Protein Labeling: The alkyne group serves as a versatile anchor for the attachment of fluorescent probes, enabling sensitive and specific detection of proteins in various assays, including microscopy, flow cytometry, and western blotting.
-
Protein Immobilization: Covalent attachment of proteins to solid supports via the alkyne handle is a robust method for creating protein microarrays, biosensors, and affinity chromatography resins.
Data Presentation
The following tables summarize illustrative quantitative data for protein bioconjugation workflows utilizing an alkyne-azide click chemistry approach. While specific data for this compound is not extensively available in the literature, these tables provide representative values for conjugation efficiency and drug-to-antibody ratios (DAR) that can be expected with optimized protocols.
Table 1: Illustrative Protein Labeling Efficiency with Alkyne-Azide Click Chemistry
| Protein | Labeling Moiety | Molar Ratio (Protein:Alkyne:Azide) | Reaction Time (h) | Labeling Efficiency (%) | Analytical Method |
| Bovine Serum Albumin (BSA) | Fluorescein-Azide | 1:10:20 | 2 | > 95 | Fluorimetry, SDS-PAGE |
| Monoclonal Antibody (IgG) | Biotin-Azide | 1:5:10 | 4 | > 90 | HABA Assay, Western Blot |
| Green Fluorescent Protein (GFP) | TAMRA-Azide | 1:10:20 | 2 | > 98 | Fluorescence Spectroscopy |
Table 2: Illustrative Drug-to-Antibody Ratio (DAR) for ADCs using Alkyne-Azide Click Chemistry
| Antibody | Drug-Azide Moiety | Linker-to-Antibody Ratio | Achieved DAR | Homogeneity | Analytical Method |
| Trastuzumab | MMAE-Azide | 4:1 | 3.8 - 4.0 | High | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |
| Rituximab | DM1-Azide | 2:1 | 1.9 - 2.1 | High | Reversed-Phase Chromatography (RPC), Mass Spectrometry |
| Cetuximab | PBD-Dimer-Azide | 2:1 | 1.8 - 2.0 | High | HIC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Two-Step Protein Modification with this compound and Subsequent Click Chemistry Labeling
This protocol describes the initial modification of a protein with this compound by activating its hydroxyl group to react with primary amines on the protein, followed by a copper-catalyzed click reaction with an azide-functionalized molecule.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Azide-functionalized molecule (e.g., fluorescent dye-azide, biotin-azide, drug-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Orbital shaker or rocker
Part A: Protein Modification with this compound
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a reaction tube, combine this compound (e.g., 10-fold molar excess over the protein) with EDC (e.g., 20-fold molar excess) and NHS (e.g., 20-fold molar excess) in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester of this compound.
-
-
Protein Reaction:
-
Exchange the protein into Coupling Buffer using a desalting column.
-
Add the activated 5-hexynyl-NHS ester solution to the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of Alkyne-Modified Protein:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions. The protein is now "alkyne-modified" and ready for the click reaction.
-
Part B: Click Chemistry Reaction
-
Preparation of Click Chemistry Reagents:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of Sodium Ascorbate in water.
-
Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in water or DMSO.
-
-
Click Reaction Setup:
-
In a reaction tube, add the alkyne-modified protein.
-
Add the azide-functionalized molecule (e.g., 5-10 fold molar excess over the protein).
-
Add the copper-chelating ligand (e.g., to a final concentration of 1-5 mM).
-
Add CuSO₄ (e.g., to a final concentration of 0.5-1 mM).
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate (e.g., to a final concentration of 5-10 mM).
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Bioconjugate:
-
Purify the final protein conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.
-
-
Characterization:
-
Analyze the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm conjugation and assess the integrity of the protein.
-
Visualizations
The following diagrams illustrate the key workflows and chemical principles described in these application notes.
Application Notes and Protocols for Sonogashira Coupling with 5-Hexyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1] Its mild reaction conditions, broad substrate scope, and high tolerance for various functional groups make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2]
This document provides a detailed protocol for the Sonogashira coupling of 5-hexyn-1-ol with a range of aryl halides. This compound is a useful building block that introduces a hydroxyl-functionalized aliphatic chain into aromatic systems, a common motif in pharmacologically active compounds.
Reaction Principle and Signaling Pathway
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by a transmetalation step where the copper acetylide (formed in the copper cycle) transfers the alkynyl group to the palladium center. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity. An amine base then deprotonates the alkyne to form a copper acetylide intermediate, which participates in the transmetalation step of the palladium cycle.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with various aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-bromotoluene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and copper(I) iodide (0.02-0.10 mmol, 2-10 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2.0-3.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
-
Addition of Alkyne:
-
Slowly add this compound (1.1-1.5 mmol, 1.1-1.5 equiv.) to the stirred reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C), depending on the reactivity of the aryl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-hexyn-1-ol.
-
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides.
Table 1: Sonogashira Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 12 | 85 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | 5 | DIPA | DMF | 50 | 8 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ (1.5) | 3 | Et₃N | Toluene | 60 | 6 | 95 |
| 4 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | 5 | Et₃N | THF | RT | 16 | 88 |
| 5 | 1-Iodo-3,5-dimethylbenzene | PdCl₂(PPh₃)₂ (2.5) | 5 | DIPA | DMF | 70 | 10 | 89 |
Table 2: Sonogashira Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | 5 | Et₃N | Toluene | 80 | 24 | 75 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3) | - | 5 | DIPA | DMF | 90 | 18 | 82 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | XPhos (4) | 5 | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 4 | 4-Bromoanisole | PdCl₂(dppf) (2) | - | 5 | Et₃N | THF | 70 | 24 | 78 |
| 5 | 3-Bromopyridine | Pd(PPh₃)₄ (4) | - | 8 | DIPA | DMF | 85 | 20 | 72 |
Note: The data presented in these tables are representative and have been compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
The Sonogashira coupling reaction provides an efficient and reliable method for the synthesis of 6-aryl-5-hexyn-1-ols. The reaction tolerates a variety of functional groups on the aryl halide, and conditions can be optimized to achieve high yields for both aryl iodides and bromides. The detailed protocol and representative data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
Application Notes and Protocols for 5-Hexyn-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexyn-1-ol is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a terminal alkyne and a primary alcohol, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The terminal alkyne enables participation in powerful coupling reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] The primary alcohol provides a handle for further functionalization, including oxidation, esterification, and the introduction of protecting groups for more elaborate synthetic strategies.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 73-75 °C at 15 mmHg |
| Density | 0.89 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.450 |
| Solubility | Slightly miscible with water, soluble in organic solvents. |
Key Applications and Experimental Protocols
Sonogashira Coupling: Carbon-Carbon Bond Formation
The Sonogashira coupling is a robust and widely used cross-coupling reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This compound is an excellent substrate for this reaction, providing access to a wide array of substituted alkynes.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
This generalized protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (B95107) (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (10 mL) and Et₃N (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
To the stirred mixture, add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Quantitative Data for Sonogashira Coupling Reactions
The following table summarizes typical reaction conditions and yields for Sonogashira couplings.
| Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2), CuI (4) | Et₃N | THF | RT | 2 | >95 |
| 4-Bromotoluene | 1-Hexyne | PdCl₂(PPh₃)₂ (3), CuI (5) | DIPA | DMF | 80 | 12 | 85-95 |
| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (1), PPh₃ (2), CuI (3) | i-Pr₂NEt | MeCN | 60 | 4 | 90 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a premier example of click chemistry, provides an efficient and highly selective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097).[3] this compound is an ideal alkyne component for this reaction, enabling the synthesis of a diverse range of triazole-containing molecules for applications in drug discovery, bioconjugation, and materials science.[2]
General Reaction Scheme:
Caption: General scheme of the CuAAC reaction with this compound.
Experimental Protocol: CuAAC Reaction of this compound with Benzyl (B1604629) Azide
This is a general protocol and may need optimization for different azide partners.[2]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
Procedure:
-
Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water) and sodium ascorbate (e.g., 1 M in deionized water). The sodium ascorbate solution should be freshly prepared.
-
In a suitable reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.0-1.2 mmol, 1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL).
-
Add the CuSO₄·5H₂O solution to the reaction mixture. The final concentration of copper is typically 1-5 mol%.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5-10 mol%.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole product.
Quantitative Data for CuAAC Reactions
The following table presents typical reaction conditions and yields for CuAAC reactions.
| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | RT | 1-4 | >95 |
| 1-Octyne | 1-Azido-4-methylbenzene | CuI | THF | RT | 8 | 98 |
| Propargyl alcohol | 3-Azidopropanoic acid | [Cu(MeCN)₄]PF₆ | CH₂Cl₂ | RT | 2 | 91 |
Protection of the Hydroxyl Group
In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent its interference in subsequent reactions. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are commonly used protecting groups due to their ease of formation, stability under a wide range of conditions, and facile cleavage.[5][6]
Experimental Workflow for TBDMS Protection and Deprotection
Caption: Workflow for TBDMS protection and deprotection of this compound.
Protocol 3a: Protection of this compound as a TBDMS Ether [5]
Materials:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the TBDMS-protected this compound, which can often be used without further purification.
Protocol 3b: Deprotection of TBDMS-protected this compound [6]
Materials:
-
TBDMS-protected this compound (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1.1 equiv, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected this compound in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Synthesis of Lactones
This compound can serve as a precursor for the synthesis of lactones, which are important structural motifs in many natural products and biologically active compounds. One common method is through an oxidative lactonization.
General Reaction Scheme:
Caption: General scheme for the synthesis of lactones from this compound derivatives.
Experimental Protocol: Ruthenium-Catalyzed Oxidative Lactonization
This protocol is a representative example of an oxidative C-C coupling and lactonization.[7]
Materials:
-
A suitable derivative of this compound (e.g., an aryl-substituted derivative from a Sonogashira coupling)
-
Ruthenium catalyst (e.g., RuHCl(CO)(PPh₃)₃)
-
Chiral ligand (e.g., JOSIPHOS SL-J009-1)
-
Potassium iodide (KI)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, assemble the ruthenium catalyst by combining RuHCl(CO)(PPh₃)₃, the chiral ligand, and KI in anhydrous toluene.
-
Add the this compound derivative to the catalyst solution.
-
Heat the reaction mixture under an inert atmosphere and monitor by GC-MS or LC-MS.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the resulting lactone by flash column chromatography.
Quantitative Data for Oxidative Lactonization
The following table provides representative data for ruthenium-catalyzed oxidative lactonizations.[7]
| Diol Substrate | Alkyne Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1,4-Butanediol | 1-Phenyl-1-propyne | RuHCl(CO)(PPh₃)₃, JOSIPHOS | Toluene | 110 | 24 | 85 | >20:1 | 96 |
| 1,5-Pentanediol | 1-(4-Methoxyphenyl)-1-propyne | RuHCl(CO)(PPh₃)₃, JOSIPHOS | Toluene | 110 | 24 | 80 | >20:1 | 95 |
Application in Total Synthesis: (+)-Nankakurines A and B
This compound has been utilized as a key starting material in the total synthesis of complex natural products. A notable example is the synthesis of the Lycopodium alkaloids (+)-nankakurines A and B by Overman and coworkers.[2][5]
Synthetic Strategy Outline:
Caption: Simplified synthetic route to (+)-Nankakurines A and B starting from this compound.
In this synthesis, the alcohol of this compound is first protected, for instance as a benzyl ether. The terminal alkyne then undergoes an enyne cross-metathesis reaction to form a diene. This diene is a crucial component in a subsequent Diels-Alder reaction to construct the core carbocyclic framework of the natural products. This application highlights the utility of this compound in providing a versatile six-carbon chain that can be elaborated into complex molecular architectures.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, making it a key intermediate in the synthesis of pharmaceuticals, natural products, and novel materials. The protocols and data presented here provide a guide for researchers to effectively utilize this compound in their synthetic endeavors. The strategic application of reactions such as Sonogashira coupling, click chemistry, and protecting group manipulations enables the efficient construction of complex molecular targets.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Lactones from 5-Hexyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of δ-lactones, specifically derivatives of δ-valerolactone, using 5-hexyn-1-ol as a versatile starting material. Two primary synthetic strategies are presented: a two-step sequence involving oxidation and subsequent electrophilic cyclization, and a direct metal-catalyzed cyclization of the acetylenic alcohol. These methodologies offer robust and adaptable routes to functionalized lactone scaffolds, which are valuable intermediates in medicinal chemistry and drug development. All quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.
Introduction
Lactones, particularly δ-lactones, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis from readily available starting materials is of significant interest to the drug development community. This compound is an attractive and commercially available building block that offers multiple synthetic handles for elaboration into complex lactone structures. The presence of both a terminal alkyne and a primary alcohol allows for a variety of chemical transformations, including oxidation, cyclization, and functionalization.
This document outlines two effective protocols for the synthesis of δ-lactones from this compound. The first protocol details a two-step approach: the oxidation of this compound to 5-hexynoic acid, followed by an iodolactonization reaction. The second protocol explores the direct conversion of this compound to a lactone via transition metal-catalyzed cyclization.
Protocol 1: Two-Step Synthesis via Iodolactonization
This protocol involves the initial oxidation of the primary alcohol of this compound to a carboxylic acid, followed by an electrophile-mediated cyclization to form the lactone ring. This method provides a reliable route to iodo-substituted lactones, which can be further functionalized.
Step 1: Oxidation of this compound to 5-Hexynoic Acid
The oxidation of this compound to 5-hexynoic acid is a critical first step. Several oxidation methods can be employed; a common and effective method utilizes Jones reagent.
Experimental Protocol: Jones Oxidation
-
Reagent Preparation (Jones Reagent): Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Carefully dilute the mixture with distilled water to a final volume of 100 mL.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g (50.9 mmol) of this compound in 100 mL of acetone. Cool the flask in an ice bath to 0-5 °C.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of this compound. Maintain the temperature below 20 °C during the addition. The color of the reaction mixture will change from orange to green/blue.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Work-up: Quench the reaction by the dropwise addition of isopropanol (B130326) until the green color persists. Dilute the mixture with 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-hexynoic acid. The crude product can be purified by vacuum distillation or crystallization.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Jones Reagent |
| Solvent | Acetone |
| Temperature | 0-20 °C |
| Typical Yield | 75-85% |
Table 1. Summary of quantitative data for the Jones oxidation of this compound.
Step 2: Iodolactonization of 5-Hexynoic Acid
The resulting 5-hexynoic acid can be cyclized to the corresponding δ-lactone using an electrophilic iodine source. This reaction proceeds via an intermediate iodonium (B1229267) ion, which is then attacked intramolecularly by the carboxylate.
Experimental Protocol: Iodolactonization
-
Reaction Setup: In a flask protected from light, dissolve 1.0 g (8.9 mmol) of 5-hexynoic acid in 20 mL of a 0.5 M aqueous sodium bicarbonate (NaHCO₃) solution.
-
Reaction: To the stirred solution, add a solution of 1.5 equivalents of iodine (I₂) and 1.5 equivalents of potassium iodide (KI) in 10 mL of water dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the iodine color disappears. Acidify the solution to pH ~2 with 1 M HCl and extract with ethyl acetate (B1210297) (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude iodolactone can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value |
| Starting Material | 5-Hexynoic Acid |
| Reagents | I₂, KI, NaHCO₃ |
| Solvent | Water |
| Temperature | Room Temperature |
| Typical Yield | 60-75% |
Table 2. Summary of quantitative data for the iodolactonization of 5-hexynoic acid.
Caption: Workflow for the two-step synthesis of iodo-δ-valerolactone.
Protocol 2: Direct Gold-Catalyzed Lactonization
Transition metal catalysis offers a more direct route to lactones from unsaturated alcohols, avoiding the need for a separate oxidation step. Gold catalysts, in particular, have shown remarkable efficacy in activating alkyne moieties towards nucleophilic attack. This protocol describes a plausible method for the direct cyclization of this compound.
Experimental Protocol: Gold-Catalyzed Cyclization
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the gold catalyst (e.g., 5 mol% AuCl₃ or a suitable Au(I) complex) and a silver salt co-catalyst (e.g., 5 mol% AgOTf) if using a chloride precatalyst.
-
Addition of Reactants: Add 2 mL of a suitable dry solvent (e.g., acetonitrile (B52724) or dichloromethane). To this, add 100 mg (1.02 mmol) of this compound via syringe.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to 80 °C, optimization may be required).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel or celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude lactone can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | AuCl₃ (5 mol%) or Au(I) complex |
| Co-catalyst | AgOTf (5 mol%) (optional) |
| Solvent | Acetonitrile or Dichloromethane |
| Temperature | 25-80 °C |
| Typical Yield | 50-70% (expected) |
Table 3. Plausible quantitative data for the gold-catalyzed cyclization of this compound. Note: These are representative conditions and may require optimization.
5-Hexyn-1-ol: A Versatile Alkyne Building Block for the Synthesis of Complex Natural Products
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hexyn-1-ol is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This versatile building block serves as a valuable precursor in the synthesis of a diverse array of complex natural products. Its terminal alkyne allows for the introduction of various functionalities through reactions such as Sonogashira coupling and enyne metathesis, while the hydroxyl group provides a handle for further transformations or for anchoring the molecule to a solid support. This document provides detailed application notes and protocols for the use of this compound in the synthesis of specific natural products, including Lycopodium alkaloids and a cinnoline-fused cyclic enediyne.
I. Synthesis of (+)-Nankakurine A and B
The Lycopodium alkaloids (+)-nankakurine A and B are complex tetracyclic natural products that have garnered significant interest from the synthetic community. The total synthesis of these alkaloids by Overman and colleagues utilizes this compound as a key starting material for the construction of a crucial diene intermediate required for a key Diels-Alder reaction.[1][2][3]
Synthetic Strategy Overview
The synthetic strategy involves the conversion of this compound into a diene, which then participates in a cationic Diels-Alder reaction to form the core structure of the nankakurine alkaloids.[2] The initial steps involve the protection of the alcohol and subsequent transformation of the alkyne into a diene.
Caption: Synthetic workflow for the formation of the (+)-Nankakurine A/B core from this compound.
Quantitative Data
| Step | Reactant | Product | Yield | Reference |
| Amine Formation and Protection | This compound | N-(Hex-5-yn-1-yl)-2-nitrobenzenesulfonamide | 83% (for two steps) | [2] |
| Enyne Cross-Metathesis | Protected Alkyne | Diene Intermediate | 90% | [2] |
Experimental Protocols
1. Synthesis of Diene Intermediate from this compound
This protocol describes the conversion of this compound to a diene intermediate suitable for the Diels-Alder reaction. The initial steps involve conversion of the alcohol to a protected amine, followed by enyne metathesis.[2]
a) Preparation of N-(Hex-5-yn-1-yl)-2-nitrobenzenesulfonamide:
A detailed, step-by-step protocol for this specific transformation is not available in the provided search results. However, the general transformation involves a two-step sequence starting from this compound, proceeding through an amine hydrochloride salt, to the final sulfonamide with an overall yield of 83%.[2] This typically involves a Mitsunobu or similar reaction to introduce the nitrogen functionality, followed by protection.
b) Enyne Cross-Metathesis:
-
To a solution of the alkyne (e.g., N-(Hex-5-yn-1-yl)-2-nitrobenzenesulfonamide) in a suitable solvent (e.g., dichloromethane), add Grubbs' 2nd generation catalyst .
-
Purge the reaction vessel with ethylene gas and maintain a positive pressure of ethylene.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography to afford the corresponding diene in approximately 90% yield.[2]
II. Synthesis of a Cinnoline-Fused Cyclic Enediyne
This compound is also a key component in the synthesis of novel heterocyclic enediynes, which are of interest for their potential DNA-cleaving properties.[4][5] The synthesis involves the introduction of a second acetylenic moiety via a Sonogashira coupling reaction.
Synthetic Strategy Overview
The synthesis commences with a pre-formed 3-alkynyl-4-bromocinnoline. This compound is then coupled to this intermediate using a Sonogashira reaction, followed by an intramolecular cyclization to form the 10-membered enediyne ring.[4][5]
Caption: Synthetic pathway to a cinnoline-fused cyclic enediyne using this compound.
Quantitative Data
| Step | Reactants | Product | Yield | Reference |
| Sonogashira Coupling | 3-Alkynyl-4-bromocinnoline and this compound | 4-Bromo-3-(6-hydroxyhexa-1,5-diyn-1-yl)cinnoline (hypothetical intermediate) | 76% | [5] |
Experimental Protocol
1. Sonogashira Coupling of 3-Alkynyl-4-bromocinnoline with this compound
The following is a general protocol based on the Sonogashira coupling reaction mentioned in the literature.[5]
-
To a solution of 3-alkynyl-4-bromocinnoline in a suitable solvent (e.g., a mixture of triethylamine (B128534) and THF), add this compound , a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the coupled product. The reported yield for a similar coupling product is 76%.[5]
III. Synthesis of Peach Twig Borer Sex Pheromone
Synthetic Strategy Overview
Caption: General synthetic route to the peach twig borer sex pheromone from this compound.
Further investigation is required to provide a detailed, step-by-step experimental protocol for this synthesis.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex natural products. Its dual functionality allows for a range of chemical transformations, making it a key starting material in the construction of intricate molecular architectures such as those found in Lycopodium alkaloids and heterocyclic enediynes. The protocols and data presented here provide a foundation for researchers to utilize this compound in their own synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (+)-Nankakurines A and B and (±)-5-epi-Nankakurine A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-nankakurines A and B and (±)-5-epi-nankakurine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
Application of 5-Hexyn-1-ol in the Synthesis of Specialty Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexyn-1-ol is a versatile bifunctional molecule that serves as a valuable building block in specialty polymer chemistry. Its unique structure, featuring a terminal alkyne and a primary alcohol, allows for its use as an initiator in ring-opening polymerization (ROP) and as a handle for post-polymerization modification via "click" chemistry. This enables the synthesis of a wide array of functional and complex polymeric architectures with tailored properties for applications in drug delivery, tissue engineering, and advanced materials.
The hydroxyl group of this compound can initiate the polymerization of various cyclic monomers, such as lactones (e.g., ε-caprolactone), lactides, and carbonates, to produce polymers with a terminal alkyne group. This alkyne functionality provides a reactive site for subsequent modification using highly efficient and specific click reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the introduction of a wide range of functionalities, including bioactive molecules, imaging agents, and crosslinking moieties, onto the polymer chain end.
These application notes provide detailed protocols for the synthesis of alkyne-terminated polymers using this compound as an initiator and their subsequent functionalization via click chemistry. Quantitative data on the properties of the resulting polymers are summarized in structured tables to facilitate comparison and guide experimental design.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized using an alkyne-functionalized initiator, demonstrating the controlled nature of the polymerization and the impact of post-polymerization modification.
Table 1: Molecular Weight and Polydispersity of Alkyne-Terminated Poly(ε-caprolactone) (PCL)
| Monomer | Initiator | Catalyst | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| ε-Caprolactone | Alkyne-functionalized initiator | Sn(Oct)₂ | 3,300 | 1.25 | [1] |
| ε-Caprolactone | n-Hexanol | Sn(Oct)₂ | 90,000 | - | [2] |
Note: The data from reference[1] utilized a different alkyne-functionalized initiator but provides a strong proxy for the results achievable with this compound. The data from reference[2] using n-hexanol demonstrates the feasibility of achieving high molecular weights.
Table 2: Thermal Properties of Alkyne-Terminated Polyesters
| Polymer | Tg (°C) | Tm (°C) | Reference |
| Poly(L-lactide) | ~60 | ~167 | [3][4] |
| Poly(ε-caprolactone) | -60 to -65 | 59-64 | [5] |
Note: These are typical thermal properties for the respective polyesters and may vary depending on the molecular weight and crystallinity, which are influenced by the polymerization conditions.
Table 3: Mechanical Properties of Polymers Functionalized via Click Chemistry
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Toughness (MJ/m³) | Reference |
| Triazole-based glassy photopolymer network | ~50 | ~200 | ~70 | [6][7] |
| PDC-based triazole polymer adhesive | 5.73 (lap shear strength on Cu) | - | - | [8] |
Note: The mechanical properties are highly dependent on the monomer structure, crosslink density, and the specific conditions of the click chemistry functionalization.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Terminated Poly(ε-caprolactone) (PCL) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of PCL with a terminal alkyne group using this compound as the initiator and tin(II) octoate (Sn(Oct)₂) as the catalyst.
Materials:
-
ε-Caprolactone (CL), distilled from CaH₂ before use
-
This compound, distilled from CaH₂ before use
-
Tin(II) octoate (Sn(Oct)₂)
-
Toluene (B28343), anhydrous
-
Methanol (B129727), cold
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
To the flask, add the desired amount of ε-caprolactone monomer (e.g., 5.0 g, 43.8 mmol) and anhydrous toluene (10 mL).
-
In a separate vial under an inert atmosphere, prepare a stock solution of this compound in toluene. Add the desired amount of the initiator solution to the reaction flask via syringe to achieve the target monomer-to-initiator ratio (e.g., [CL]/[this compound] = 50:1).
-
Add the catalyst, Sn(Oct)₂ (e.g., at a monomer-to-catalyst ratio of 1000:1), to the reaction mixture.
-
The reaction mixture is stirred at a pre-determined temperature (e.g., 110 °C) for a specified duration (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR for monomer conversion.
-
After the desired conversion is reached, the reaction is quenched by cooling the flask in an ice bath.
-
The polymer is dissolved in a minimal amount of dichloromethane and precipitated by dropwise addition into a large volume of cold methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with fresh cold methanol, and dried under vacuum at room temperature to a constant weight.
-
Characterize the resulting alkyne-terminated PCL by ¹H NMR spectroscopy to confirm the presence of the terminal alkyne group and by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[9][10]
Protocol 2: Post-Polymerization Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-terminated PCL synthesized in Protocol 1.
Materials:
-
Alkyne-terminated PCL
-
Azide-functionalized molecule of interest (e.g., an azide-containing drug, dye, or crosslinker)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of THF and water, or DMF)
-
Dichloromethane (DCM)
-
Methanol, cold
Procedure:
-
In a reaction vessel, dissolve the alkyne-terminated PCL (1.0 eq) in the chosen solvent (e.g., THF).
-
Add the azide-functionalized molecule (1.1-1.5 eq) to the solution.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
In another vial, prepare a stock solution of sodium ascorbate in water. This solution should be freshly prepared.
-
If using a ligand, add the ligand (e.g., THPTA, 5 eq relative to copper) to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture (e.g., 0.1 eq).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.2-0.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR or FTIR spectroscopy by observing the disappearance of the alkyne and azide (B81097) signals and the appearance of the triazole ring signals.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
To remove the copper catalyst, the organic phase can be washed with an aqueous solution of EDTA or passed through a short column of neutral alumina.
-
Precipitate the functionalized polymer by adding the solution dropwise to cold methanol.
-
Collect the precipitate by filtration, wash with methanol, and dry under vacuum.
-
Characterize the final product by ¹H NMR, FTIR, and GPC to confirm successful functionalization.
Visualizations
Ring-Opening Polymerization Workflow
Caption: Workflow for the synthesis of alkyne-terminated polymers.
Post-Polymerization Modification via Click Chemistry
Caption: Workflow for post-polymerization modification using CuAAC.
Logical Relationship of Polymer Synthesis and Functionalization
Caption: Synthesis and functionalization of specialty polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.bg.agh.edu.pl [journals.bg.agh.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Poly (Caprolactone) Introduction Site on the Network Structure and Properties of Glycidyl Azide Polymer Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photopolymerized Triazole-Based Glassy Polymer Networks with Superior Tensile Toughness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photopolymerized Triazole‐Based Glassy Polymer Networks with Superior Tensile Toughness: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Click Synthesis of Triazole Polymers Based on Lignin-Derived Metabolic Intermediate and Their Strong Adhesive Properties to Cu Plate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Protecting Group Strategies for the Hydroxyl Group of 5-Hexyn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the hydroxyl group of 5-Hexyn-1-ol. The selection of an appropriate protecting group is crucial in multi-step syntheses to prevent unwanted side reactions of the hydroxyl group while allowing for chemical transformations at the alkyne terminus. This guide focuses on three commonly employed protecting groups: the tert-butyldimethylsilyl (TBDMS) ether, the tetrahydropyranyl (THP) ether, and the benzyl (B1604629) (Bn) ether.
Introduction to Protecting Group Strategies
The hydroxyl group is a versatile functional group but its reactivity can interfere with many synthetic transformations. Protecting the hydroxyl group as a less reactive derivative is a common strategy to circumvent this issue. An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other functional groups in the molecule. The choice of protecting group depends on the overall synthetic strategy, particularly the conditions of subsequent reaction steps and the required deprotection method.
For this compound, the presence of the terminal alkyne necessitates careful consideration of the protecting group's stability, especially towards bases and nucleophiles that might be used to modify the alkyne.
Protecting Groups for this compound: A Comparative Overview
Herein, we discuss the application of TBDMS, THP, and Benzyl ethers for the protection of this compound.
-
tert-Butyldimethylsilyl (TBDMS) Ether: Silyl ethers are widely used protecting groups for alcohols due to their ease of formation, stability under many non-acidic conditions, and straightforward removal using fluoride-based reagents.[1][2] The TBDMS group offers good stability towards many reagents used in organic synthesis.
-
Tetrahydropyranyl (THP) Ether: THP ethers are acetals formed by the reaction of an alcohol with dihydropyran (DHP).[3] They are stable to strongly basic conditions, organometallics, and hydrides.[4] Deprotection is readily achieved under acidic conditions.[3]
-
Benzyl (Bn) Ether: Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[5] They are typically introduced under basic conditions and removed by catalytic hydrogenolysis.[5]
The following sections provide detailed protocols for the protection and deprotection of this compound using these three strategies, along with quantitative data where available from the literature for similar substrates.
Experimental Protocols and Data
tert-Butyldimethylsilyl (TBDMS) Protection
Protection of this compound as its TBDMS Ether
This protocol describes the formation of tert-butyl(hex-5-yn-1-yloxy)dimethylsilane.
-
Reaction Scheme:
-
Experimental Protocol: To a solution of this compound (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[2]
-
Quantitative Data (for similar primary alcohols): [2]
Reagent/Solvent Temperature Time Yield | TBDMSCl, Imidazole, DMF | RT | - | High |
Deprotection of tert-butyl(hex-5-yn-1-yloxy)dimethylsilane
This protocol describes the cleavage of the TBDMS ether to regenerate this compound.
-
Reaction Scheme:
-
Experimental Protocol: To a solution of tert-butyl(hex-5-yn-1-yloxy)dimethylsilane (1.0 eq) in tetrahydrofuran (B95107) (THF), a 1 M solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 45 minutes.[6] The reaction is then quenched with water and the product extracted with dichloromethane (B109758). The organic layer is washed with brine and dried over magnesium sulfate. After removal of the solvent, the crude product can be purified by flash column chromatography.[6]
-
Quantitative Data (for a similar substrate): [6]
Reagent/Solvent Temperature Time Yield | TBAF, THF | 0 °C to RT | 45 min | ~32% |
Tetrahydropyranyl (THP) Protection
Protection of this compound as its THP Ether
This protocol details the formation of 2-((5-hexyn-1-yl)oxy)tetrahydro-2H-pyran.
-
Reaction Scheme:
-
Experimental Protocol: To a solution of this compound (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.5 eq) in dichloromethane (CH2Cl2) is added a catalytic amount of an acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS, or p-toluenesulfonic acid, TsOH). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Quantitative Data (General for primary alcohols):
Catalyst Temperature Time Yield PPTS RT - High | TsOH | RT | - | High |
Deprotection of 2-((5-hexyn-1-yl)oxy)tetrahydro-2H-pyran
This protocol describes the acidic hydrolysis of the THP ether.
-
Reaction Scheme:
-
Experimental Protocol: The THP-protected alcohol is dissolved in methanol (B129727), and a catalytic amount of a strong acid (e.g., HCl or TsOH) is added. The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and the methanol is removed under reduced pressure. The product is then extracted with an organic solvent, dried, and concentrated.
-
Quantitative Data (General):
Acid Temperature Time Yield HCl (catalytic) RT - High | TsOH (catalytic) | RT | - | High |
Benzyl (Bn) Protection
Protection of this compound as its Benzyl Ether
This protocol outlines the synthesis of 1-(benzyloxy)hex-5-yne.
-
Reaction Scheme:
-
Experimental Protocol: To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 eq) in THF. The mixture is stirred for 30 minutes, after which benzyl bromide (BnBr, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as indicated by TLC. The reaction is carefully quenched with water and the product is extracted with diethyl ether. The organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.[2]
-
Quantitative Data (General for primary alcohols): [7]
Base/Solvent Temperature Time Yield | NaH, THF | 0 °C to RT | - | Good to Excellent |
Deprotection of 1-(benzyloxy)hex-5-yne
This protocol describes the removal of the benzyl group by catalytic hydrogenolysis.
-
Reaction Scheme:
-
Experimental Protocol: To a solution of 1-(benzyloxy)hex-5-yne in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is added a catalytic amount of palladium on carbon (10% Pd/C). The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.[5]
-
Quantitative Data (General): [5]
Catalyst/Solvent Temperature Time Yield | 10% Pd/C, EtOH/MeOH/EtOAc | RT | - | High |
Summary of Quantitative Data
| Protecting Group | Protection Yield | Deprotection Yield |
| TBDMS | High | ~32% (with TBAF) |
| THP | High | High |
| Benzyl | Good to Excellent | High |
Note: Yields are highly dependent on specific reaction conditions and substrate. The values presented are indicative based on general procedures for similar alcohols.
Diagrams
Figure 1: Workflow for protection and deprotection of this compound.
Figure 2: A logical workflow for a synthetic sequence using a protecting group.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Hex-5-yn-1-yloxy)tetrahydro-2h-pyran | C11H18O2 | CID 282177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 5. 73448-13-2|tert-Butyl(hex-5-yn-1-yloxy)dimethylsilane|BLD Pharm [bldpharm.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Derivatization of 5-Hexyn-1-ol for Synthetic Intermediates
Introduction
5-Hexyn-1-ol is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a terminal alkyne and a primary hydroxyl group, allows for selective modification at either end. This dual reactivity makes it an ideal starting material for creating a diverse range of synthetic intermediates crucial for drug discovery, bioconjugation, and materials science.[1][2] The terminal alkyne is amenable to powerful carbon-carbon bond-forming reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling.[3][4] Simultaneously, the primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, converted into esters and ethers, or protected to allow for selective chemistry at the alkyne terminus.[5]
This document provides detailed protocols for the key derivatization reactions of this compound, quantitative data summaries, and workflows to guide researchers in leveraging this adaptable synthon.
Strategic Derivatization Pathways
The two functional groups of this compound can be manipulated selectively. An orthogonal protection strategy, where the hydroxyl group is temporarily masked (e.g., as a silyl (B83357) ether), is fundamental to achieving this selectivity. This allows for transformations on the alkyne without interference from the alcohol, after which the protecting group can be removed to unmask the hydroxyl for further reactions.
Caption: Major derivatization pathways of this compound.
Section 1: Reactions at the Hydroxyl Group
The primary alcohol of this compound can be selectively transformed into several important functional groups.
Oxidation to 5-Hexynal
The selective oxidation of the primary alcohol to an aldehyde is a key transformation, yielding a bifunctional intermediate with both an aldehyde and an alkyne. This reaction must be performed under mild conditions to prevent over-oxidation to the carboxylic acid.[5] A well-established method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst.[5]
Table 1: Summary of Oxidation to 5-Hexynal
| Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| TEMPO, Calcium Hypochlorite (B82951) (Ca(OCl)₂) | Dichloromethane (B109758) | Room Temp. | 1 - 3 | ~95 |
| TEMPO, Fe(NO₃)₃·9H₂O, NaCl, Air | Toluene | Room Temp. | 2 - 6 | 85 - 95 |
Protocol 1.1: TEMPO-Catalyzed Oxidation to 5-Hexynal
Materials:
-
This compound (1.0 mmol, 98.14 mg)
-
TEMPO (0.01 mmol, 1.6 mg)
-
Calcium hypochlorite (Ca(OCl)₂) (1.1 mmol, 157 mg)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add TEMPO (0.01 mmol).
-
Add calcium hypochlorite (1.1 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-hexynal.[5]
Esterification to 5-Hexynyl Acetate (B1210297)
Esterification masks the hydroxyl group and can be used to install a variety of functionalities. A straightforward acetylation can be achieved using acetic anhydride (B1165640).[6][7]
Table 2: Summary of Acetylation of this compound
| Reagents | Catalyst (mol%) | Solvent | Temperature | Time (h) | Typical Yield (%) | | -------------------------------- | --------------- | ----------- | -------- | ----------------- | | Acetic Anhydride, Pyridine (B92270) | - | Dichloromethane | 0 °C to RT | 2 - 4 | >90 | | Acetic Anhydride | VOSO₄ (1%) | None (neat) | Room Temp. | 24 | ~85[6] |
Protocol 1.2: Acetylation using Acetic Anhydride and Pyridine
Materials:
-
This compound (1.0 mmol, 98.14 mg)
-
Acetic anhydride (1.5 mmol, 142 µL)
-
Pyridine (1.5 mmol, 121 µL)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (5 mL) in a flask and cool to 0 °C in an ice bath.
-
Add pyridine (1.5 mmol) followed by the dropwise addition of acetic anhydride (1.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-hexynyl acetate.
Section 2: Reactions at the Alkyne Group (via Orthogonal Strategy)
To perform reactions selectively at the alkyne terminus, the more reactive hydroxyl group must first be protected. A common and robust protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether.[8]
Protection of the Hydroxyl Group
Protocol 2.1: TBDMS Protection of this compound
Materials:
-
This compound (1.0 mmol, 98.14 mg)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 mmol, 181 mg)
-
Imidazole (B134444) (2.5 mmol, 170 mg)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add imidazole (2.5 mmol) and stir until dissolved.
-
Add TBDMSCl (1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography to afford the TBDMS-protected this compound. Yields are typically high (>90%).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole ring.[4][9] This reaction is widely used in bioconjugation and drug discovery due to its reliability, specificity, and mild reaction conditions.[4][10][11]
Table 3: Summary of CuAAC Reaction
| Alkyne Substrate | Azide (B81097) Partner | Catalyst System | Solvent | Temperature | Time (h) | Typical Yield (%) |
| TBDMS-protected this compound | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | Room Temp. | 1 - 12 | >95 |
Protocol 2.2: CuAAC of TBDMS-Protected this compound
Materials:
-
TBDMS-protected this compound (1.0 mmol)
-
Benzyl azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 19.8 mg)
-
tert-Butanol (t-BuOH) and deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a vial, dissolve TBDMS-protected this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol in 1 mL H₂O).
-
Add an aqueous solution of CuSO₄·5H₂O (0.05 mmol in 1 mL H₂O) to the main reaction mixture.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor by TLC.
-
Once complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting triazole can be purified by column chromatography if necessary.
Caption: A typical experimental workflow for a CuAAC reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][12] It is catalyzed by palladium and copper(I) complexes and is fundamental in the synthesis of complex aromatic compounds and conjugated systems.[13][14]
Table 4: Summary of Sonogashira Coupling
| Alkyne Substrate | Coupling Partner | Catalyst System | Solvent/Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS-protected this compound | Iodobenzene (B50100) | PdCl₂(PPh₃)₂, CuI | THF / Et₃N | 50 - 60 | 3 - 8 | 80 - 95 |
Protocol 2.3: Sonogashira Coupling of TBDMS-Protected this compound
Materials:
-
TBDMS-protected this compound (1.2 mmol)
-
Iodobenzene (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add iodobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add TBDMS-protected this compound (1.2 mmol) via syringe.
-
Heat the reaction mixture to 55 °C and stir. Monitor the reaction by TLC.
-
Upon completion (typically 3-8 hours), cool the mixture to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate and partition the residue between diethyl ether and saturated aqueous NH₄Cl solution.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 3: Deprotection
The final step after modification of the alkyne is the removal of the TBDMS protecting group to liberate the free hydroxyl group. This is typically achieved under mild conditions using a fluoride (B91410) source.
Caption: Workflow for an orthogonal strategy using alcohol protection.
Protocol 3.1: TBDMS Deprotection using TBAF
Materials:
-
TBDMS-protected substrate (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.1 mmol, 1.1 mL of 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and add the TBAF solution dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the final deprotected product.
References
- 1. This compound | 928-90-5 [chemicalbook.com]
- 2. This compound, 5-Hexynol, Hex-5-yn-1-ol, 5-Hexyne-1-ol, 1-Hydroxy-5-hexyne, 928-90-5, Hexyn, Mumbai, India [jaydevchemicals.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. bioclone.net [bioclone.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. Acetic anhydride as a versatile carbon source in carbonylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Insect Pheromones Using 5-Hexyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of select insect pheromones utilizing the versatile starting material, 5-Hexyn-1-ol. This C6 acetylenic alcohol serves as a valuable building block for the construction of various straight-chain lepidopteran pheromones, which are crucial tools in integrated pest management (IPM) strategies. The following protocols offer step-by-step guidance for the synthesis of (E)-5-decen-1-ol acetate, the sex pheromone of the peach twig borer (Anarsia lineatella), and (Z)-7-dodecen-1-yl acetate, a component of the sex pheromone for several moth species, including the cabbage looper (Trichoplusia ni).
The synthetic strategies detailed below involve key transformations, including the alkylation of the terminal alkyne, stereoselective reduction of the internal alkyne to either a trans-(E) or cis-(Z) olefin, and final functional group manipulation.
Synthesis of (E)-5-Decen-1-ol Acetate (Peach Twig Borer Pheromone)
This protocol outlines a three-step synthesis of (E)-5-decen-1-ol acetate, a key component of the peach twig borer sex pheromone, starting from this compound. The synthesis involves the alkylation of the terminal alkyne with 1-bromobutane (B133212), followed by stereoselective reduction to the (E)-alkenol, and subsequent acetylation.
Synthetic Pathway Overview
Caption: Synthetic pathway for (E)-5-Decen-1-ol Acetate from this compound.
Experimental Protocols
Step 1: Synthesis of 5-Decyn-1-ol
This step involves the alkylation of the terminal alkyne of this compound with 1-bromobutane to extend the carbon chain.
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour.
-
Cool the reaction mixture back to -78 °C and add 1-bromobutane (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford 5-Decyn-1-ol.
-
Step 2: Synthesis of (E)-5-Decen-1-ol
This step achieves the stereoselective reduction of the internal alkyne to a trans-alkene using a dissolving metal reduction.
-
Materials:
-
5-Decyn-1-ol
-
Sodium (Na) metal
-
Liquid ammonia (B1221849) (NH₃)
-
Ammonium chloride (NH₄Cl), solid
-
-
Procedure:
-
In a flask equipped with a dry ice condenser, condense ammonia gas to the desired volume.
-
Add small pieces of sodium metal (3.0 eq) to the liquid ammonia at -78 °C until a persistent blue color is obtained.
-
Add a solution of 5-Decyn-1-ol (1.0 eq) in anhydrous THF dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield (E)-5-Decen-1-ol, which can be used in the next step without further purification or purified by column chromatography.
-
Step 3: Synthesis of (E)-5-Decen-1-ol Acetate
The final step is the acetylation of the alcohol to yield the target pheromone.[1][2]
-
Materials:
-
(E)-5-Decen-1-ol
-
Acetic anhydride (B1165640) (Ac₂O)[1]
-
Anhydrous pyridine[1]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (E)-5-Decen-1-ol (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of alcohol) in a flask under a nitrogen atmosphere.[1][2]
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.[2]
-
Quench the reaction by adding methanol (B129727).
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (E)-5-Decen-1-ol Acetate.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield |
| 1 | 5-Decyn-1-ol | This compound | n-BuLi, 1-Bromobutane | 80-90% |
| 2 | (E)-5-Decen-1-ol | 5-Decyn-1-ol | Na, NH₃ | >90% |
| 3 | (E)-5-Decen-1-ol Acetate | (E)-5-Decen-1-ol | Acetic Anhydride, Pyridine | 85-95% |
Synthesis of (Z)-7-Dodecen-1-yl Acetate (Cabbage Looper Pheromone Component)
This protocol describes a synthetic route to (Z)-7-dodecen-1-yl acetate, a component of the sex pheromone of the cabbage looper and other moth species. The synthesis begins with this compound, which is first protected and then alkylated, followed by stereoselective reduction to the (Z)-alkene, deprotection, and final acetylation.
Synthetic Pathway Overview
Caption: Synthetic pathway for (Z)-7-Dodecen-1-yl Acetate from this compound.
Experimental Protocols
Step 1: Protection of this compound
The hydroxyl group is protected as a tetrahydropyranyl (THP) ether to prevent it from reacting in the subsequent alkylation step.
-
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add a catalytic amount of p-TsOH.
-
Add DHP (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the THP-protected this compound, which is often used without further purification.
-
Step 2: Synthesis of THP-protected 7-Dodecyn-1-ol
The protected alkyne is then alkylated with 1-bromohexane.
-
Materials:
-
THP-protected this compound
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromohexane
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Follow the alkylation procedure described in Step 1 for the synthesis of 5-Decyn-1-ol, using THP-protected this compound as the starting material and 1-bromohexane as the alkylating agent.
-
Step 3: Synthesis of THP-protected (Z)-7-Dodecen-1-ol
Stereoselective reduction of the alkyne to a cis-alkene is achieved using Lindlar's catalyst.[3]
-
Materials:
-
THP-protected 7-Dodecyn-1-ol
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)[3]
-
Hexane (B92381) or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation flask, dissolve the THP-protected 7-Dodecyn-1-ol (1.0 eq) in hexane or ethyl acetate.
-
Add Lindlar's catalyst (5-10% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).[3]
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure is typically sufficient).
-
Stir the mixture vigorously at room temperature until the calculated amount of hydrogen has been consumed (monitored by gas uptake or TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the THP-protected (Z)-7-Dodecen-1-ol.
-
Step 4: Deprotection to (Z)-7-Dodecen-1-ol
The THP protecting group is removed to regenerate the alcohol.
-
Materials:
-
THP-protected (Z)-7-Dodecen-1-ol
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the THP-protected (Z)-7-Dodecen-1-ol in methanol.
-
Add a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the residue with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate to give (Z)-7-Dodecen-1-ol.
-
Step 5: Synthesis of (Z)-7-Dodecen-1-yl Acetate
The final acetylation step yields the target pheromone component.[4]
-
Procedure:
-
Follow the acetylation procedure described in Step 3 for the synthesis of (E)-5-Decen-1-ol Acetate, using (Z)-7-Dodecen-1-ol as the starting material.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield |
| 1 | THP-protected this compound | This compound | DHP, p-TsOH | >95% |
| 2 | THP-protected 7-Dodecyn-1-ol | THP-protected this compound | n-BuLi, 1-Bromohexane | 75-85% |
| 3 | THP-protected (Z)-7-Dodecen-1-ol | THP-protected 7-Dodecyn-1-ol | H₂, Lindlar's Catalyst | >95% |
| 4 | (Z)-7-Dodecen-1-ol | THP-protected (Z)-7-Dodecen-1-ol | p-TsOH, MeOH | 90-98% |
| 5 | (Z)-7-Dodecen-1-yl Acetate | (Z)-7-Dodecen-1-ol | Acetic Anhydride, Pyridine | 85-95% |
References
Application Note: Preparation of 5-Hexyn-1-yl Tosylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of 5-hexyn-1-yl tosylate from 5-hexyn-1-ol. The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis, rendering the hydroxyl group an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[1] This protocol employs p-toluenesulfonyl chloride (TsCl) and pyridine (B92270) to achieve an efficient conversion under controlled conditions. The methodology detailed herein is suitable for researchers requiring a reliable procedure for preparing versatile alkynyl tosylate intermediates.
Introduction
The tosylate group is an excellent leaving group in organic chemistry due to the stability of the resulting tosylate anion, which is resonance-stabilized. The conversion of a primary alcohol like this compound into its corresponding tosylate, 5-hexyn-1-yl tosylate, is a critical step for introducing a variety of nucleophiles at the terminal carbon. This reaction proceeds with retention of configuration at the carbon atom bearing the oxygen.[2] The resulting alkynyl tosylate is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This protocol uses pyridine not only as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst that activates the tosyl chloride.
Reaction Scheme:
5-Hexyn-1-olp-Toluenesulfonyl chloride5-Hexyn-1-yl Tosylate
Experimental Protocol
This protocol is adapted from established procedures for the tosylation of primary alcohols.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥96% | e.g., Sigma-Aldrich | Handle under an inert atmosphere. |
| p-Toluenesulfonyl chloride (TsCl) | ReagentPlus®, ≥99% | e.g., Sigma-Aldrich | Moisture sensitive.[3][4] |
| Pyridine | Anhydrous, 99.8% | e.g., Sigma-Aldrich | Corrosive, unpleasant odor.[5][6] |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | e.g., Fisher Sci. | For extraction. |
| Hydrochloric Acid (HCl) | 2N aqueous solution | --- | Prepare from concentrated HCl. |
| Magnesium Sulfate (B86663) (MgSO₄) | Anhydrous | e.g., VWR | For drying the organic phase. |
| Deionized Water | --- | --- | For washing. |
| Round-bottom flask | --- | --- | Appropriate size for the reaction. |
| Magnetic stirrer and stir bar | --- | --- | |
| Ice bath | --- | --- | For temperature control. |
| Separatory funnel | --- | --- | For liquid-liquid extraction. |
| Rotary evaporator | --- | --- | For solvent removal. |
Quantitative Data and Reagent Properties
The following table summarizes the properties and quantities for a synthesis starting with 0.5 moles of this compound.
| Compound | Formula | MW ( g/mol ) | Moles | Equivalents | Amount Used | Density (g/mL) | BP/MP (°C) |
| This compound | C₆H₁₀O | 98.14[7][8] | 0.50 | 1.0 | 49.07 g | 0.89 | 73-75 / 15 mmHg |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65[9][10] | 1.00 | 2.0 | 190.65 g | ~1.3[9] | 65-69 (MP)[3][10] |
| Pyridine | C₅H₅N | 79.10 | 8.85 | 17.7 | 700 mL | 0.982[5] | 115.2 (BP)[5] |
| Product (Theoretical) | |||||||
| 5-Hexyn-1-yl Tosylate | C₁₃H₁₆O₃S | 252.33 | 0.50 | 1.0 | 126.17 g (Yield) | N/A | N/A |
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl chloride (1.0 mol, 190.65 g).
-
Under an inert atmosphere (e.g., nitrogen), add 700 mL of anhydrous pyridine.
-
Cool the resulting solution to 0 °C using an ice bath with continuous stirring.
-
-
Addition of Alcohol:
-
Slowly add this compound (0.5 mol, 49.07 g) dropwise to the cold TsCl/pyridine mixture. Maintain the internal temperature below 5 °C during the addition.
-
-
Reaction:
-
Once the addition is complete, stir the reaction mixture vigorously at 0 °C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After 2 hours, quench the reaction by slowly adding 10 mL of deionized water. Ensure the temperature remains below 10 °C.
-
Remove the pyridine by evaporation under reduced pressure using a rotary evaporator.
-
Pour the resulting residue into 1 liter of ethyl acetate in a large separatory funnel.
-
Wash the organic layer twice with an excess of 2N aqueous HCl to remove any remaining pyridine.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Wash the organic layer with brine to remove residual water.
-
-
Isolation of Product:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
-
Evaporate the filtrate to dryness under vacuum to afford the crude 5-hexyn-1-yl tosylate. Further purification can be achieved by column chromatography if necessary.
-
Characterization
The identity and purity of the final product, 5-hexyn-1-yl tosylate, should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., alkyne C≡C-H, sulfonate S=O).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator; avoid inhalation and skin contact.[2]
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor.[6][11] Handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of 5-hexyn-1-yl tosylate.
Caption: Experimental workflow for the synthesis of 5-Hexyn-1-yl Tosylate.
References
- 1. CAS 928-90-5: this compound | CymitQuimica [cymitquimica.com]
- 2. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 3. Tosyl chloride | 98-59-9 [chemicalbook.com]
- 4. p-Toluenesulfonyl chloride ReagentPlus�, = 99 98-59-9 [sigmaaldrich.com]
- 5. webqc.org [webqc.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C6H10O | CID 70234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. p-Toluenesulfonyl Chloride [drugfuture.com]
- 11. byjus.com [byjus.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 5-Hexyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hexyn-1-ol coupling reactions. The focus is on the Sonogashira coupling, a highly effective method for forming carbon-carbon bonds with terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the most common coupling reaction for a terminal alkyne like this compound?
A1: The Sonogashira coupling is the most prevalent and versatile reaction for coupling terminal alkynes with aryl or vinyl halides.[1][2] It is widely used due to its mild reaction conditions and tolerance of various functional groups, including the hydroxyl group in this compound.[3]
Q2: What are the key components of a Sonogashira reaction?
A2: A typical Sonogashira coupling reaction involves a palladium catalyst, a copper(I) co-catalyst, an amine base, and a suitable solvent.[4] The palladium complex is the primary catalyst, while the copper co-catalyst facilitates the activation of the alkyne.[5] The base is necessary to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[2]
Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are a common variation.[6][7] These are particularly useful for preventing the undesired homocoupling of the alkyne (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[8] Copper-free versions may require more active palladium catalysts or different reaction conditions to proceed efficiently.[1]
Q4: How does the hydroxyl group of this compound affect the reaction?
A4: The hydroxyl group in this compound is generally well-tolerated in Sonogashira couplings.[3] However, it is crucial to use a non-protic solvent if the hydroxyl group is intended to remain unprotected. In some cases, protection of the alcohol may be considered to avoid potential side reactions or interference with the catalytic cycle, although it is often not necessary.
Q5: What are the typical signs of a failed or struggling reaction?
A5: Common indicators of a problematic reaction include:
-
Low or no consumption of starting materials: This can be observed through techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Formation of a black precipitate: This is often "palladium black," which indicates the decomposition and precipitation of the palladium catalyst.
-
Significant formation of a byproduct: A common byproduct is the homocoupled diyne (from Glaser coupling), which can complicate purification.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low conversion of starting materials is a frequent issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 5-Hexyn-1-ol Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of reaction products derived from 5-Hexyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and what are the expected product types?
A1: this compound is a versatile building block used in various reactions. Common transformations include:
-
Sonogashira Coupling: Reaction of the terminal alkyne with aryl or vinyl halides to form a C-C bond. The product is a more complex internal alkyne with an alcohol functional group.
-
Esterification: Reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester.
-
Etherification: Conversion of the alcohol to an ether, often as a protecting group strategy.
-
Click Chemistry (CuAAC): Reaction of the terminal alkyne with an azide (B81097) to form a 1,2,3-triazole.[1]
-
Deprotonation and Nucleophilic Addition: Formation of a lithium or sodium acetylide followed by reaction with an electrophile (e.g., an alkyl halide) to extend the carbon chain.[2]
-
Oxidation: The alcohol can be oxidized to an aldehyde or carboxylic acid, or the alkyne can be cleaved.[3]
Q2: Which purification method is most suitable for my this compound derivative?
A2: The best method depends on the scale of your reaction, the nature of the impurities, and the physical properties of your product.
-
Flash Column Chromatography: This is the most common and versatile method for purifying products of this compound reactions on a lab scale. It is highly effective for separating compounds with different polarities.[4]
-
Fractional Distillation (under reduced pressure): This method is suitable for thermally stable, volatile liquid products, especially on a larger scale where impurities have significantly different boiling points.[4][5]
-
Aqueous Workup/Extraction: This is a crucial first step before other purification methods to remove water-soluble impurities like salts, acids, bases, and some polar reagents.
-
Recrystallization: This is a good option if your final product is a solid.
Q3: What are the typical impurities I should expect in my crude reaction mixture?
A3: Impurities are highly dependent on the specific reaction. Common culprits include:
-
Unreacted Starting Materials: Residual this compound or other starting reagents.
-
Catalyst Residues: Palladium and copper salts from Sonogashira couplings.[6][7]
-
Reagent-Derived Byproducts: Triphenylphosphine oxide (from Wittig or Mitsunobu reactions), dicyclohexylurea (DCC couplings), or homocoupled alkyne (Glaser coupling) in the presence of copper catalysts.[6][8]
-
Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO).
-
Side-Products: Isomers or products from unintended side reactions.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurity | The solvent system (eluent) has suboptimal polarity. | Systematically screen different solvent systems. If a hexane (B92381)/ethyl acetate (B1210297) mixture is ineffective, try a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[4][9] |
| The column is overloaded with the crude sample. | Use an appropriate amount of silica (B1680970) gel. A general guideline is a 40:1 to 100:1 weight ratio of silica gel to crude material.[4] | |
| Product is degrading on the column | The silica gel is acidic, causing decomposition of an acid-sensitive product. | Deactivate the silica gel by running the column with an eluent containing a small amount of a basic modifier like triethylamine (B128534) (~0.5-1%). Alternatively, use a different stationary phase such as neutral alumina.[4] |
| Streaking or tailing of spots on TLC | The compound is too polar for the chosen solvent system or is interacting strongly with the silica. | Add a more polar solvent to your eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, add triethylamine or pyridine.[9] |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading. For less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.[4] |
Aqueous Workup
| Problem | Possible Cause | Solution |
| Formation of an emulsion during extraction | High concentration of polar solvents (e.g., DMF, DMSO) or surfactants. | Dilute the reaction mixture significantly with the extraction solvent before washing. Adding brine (saturated NaCl solution) can help break up emulsions by increasing the polarity of the aqueous phase.[10] |
| Product seems to be lost after workup | The product has some water solubility. | Check the aqueous layer by TLC or another analytical method. If the product is present, re-extract the aqueous layer multiple times with a suitable organic solvent.[11] |
| The product is unstable to the pH of the wash. | Test the stability of your compound to acidic or basic conditions on a small scale before performing the workup on the entire batch. Use mild washing agents like saturated ammonium (B1175870) chloride (mildly acidic) or sodium bicarbonate (mildly basic).[11] | |
| Persistent color in the organic layer | Residual reagents like iodine or bromine. | Wash the organic layer with a solution of sodium thiosulfate (B1220275) to reduce the halogen. |
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol [12] |
| Boiling Point | 73-75 °C at 15 mmHg[12] |
| Density | 0.89 g/mL at 25 °C[12] |
| Refractive Index | n20/D 1.450[12] |
| Water Solubility | Slightly miscible[5][13] |
Table 2: Common Solvents for Flash Chromatography
| Solvent | Polarity Index | Eluting Strength (on Silica) |
| Hexane/Heptane | 0.1 | Very Low |
| Toluene | 2.4 | Low |
| Dichloromethane | 3.1 | Medium |
| Diethyl Ether | 2.8 | Medium |
| Ethyl Acetate | 4.4 | Medium-High |
| Acetone | 5.1 | Medium-High |
| Methanol | 5.1 | Very High |
Experimental Protocols
Protocol 1: General Aqueous Workup for Sonogashira Coupling
This protocol aims to remove the copper co-catalyst and amine base after a Sonogashira reaction.
-
Quench Reaction: Cool the reaction mixture to room temperature.
-
Filter Catalyst: If a solid palladium catalyst was used, filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Redissolve: Dissolve the residue in a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Wash with Ammonium Chloride: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will complex with the copper catalyst, often indicated by the aqueous layer turning blue. Repeat the wash until the aqueous layer is colorless.
-
Neutralize Base: Wash the organic layer with dilute HCl (e.g., 1M) to remove the amine base. Check the pH of the aqueous layer to ensure it is acidic.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can then be further purified by chromatography or distillation.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying a this compound derivative.
-
Select Solvent System: Determine an appropriate eluent by running thin-layer chromatography (TLC) on the crude product. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired product is typically around 0.2-0.4.[9]
-
Pack the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (~1-2 cm).
-
Fill the column with silica gel (slurry packing with the initial eluent is common).
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent).
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 928-90-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Troubleshooting [chem.rochester.edu]
- 12. This compound 96 928-90-5 [sigmaaldrich.com]
- 13. This compound, 97% | Fisher Scientific [fishersci.ca]
How to prevent side reactions with 5-Hexyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions during experiments with 5-Hexyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their competing reactivities?
This compound is a bifunctional molecule containing two primary reactive sites: a terminal alkyne and a primary alcohol. The main challenge in its use is the competing reactivity of these two groups.
-
Terminal Alkyne: The hydrogen on the sp-hybridized carbon is acidic (pKa ≈ 25) and can be removed by a strong base to form a nucleophilic acetylide anion.
-
Primary Alcohol: The hydroxyl proton is more acidic (pKa ≈ 16-18) than the alkynyl proton. This means that in the presence of a strong base, the hydroxyl group will be deprotonated preferentially, forming an alkoxide.[1] The oxygen atom of the hydroxyl group is also nucleophilic.
This competition is a common source of side reactions, especially in reactions requiring strong bases.[1]
Q2: What are the most common side reactions observed with this compound?
The most common side reactions stem from its bifunctionality:
-
Preferential Deprotonation of the Hydroxyl Group: When targeting the alkyne with a strong base, the more acidic hydroxyl proton reacts first, leading to the formation of an alkoxide, which may not be the desired reactive species.[1]
-
Homocoupling of the Alkyne: In metal-catalyzed cross-coupling reactions like the Sonogashira coupling, the terminal alkyne can couple with itself to form a 1,3-diyne (e.g., dodeca-5,7-diyne-1,12-diol). This is often referred to as Glaser or Hay coupling and is promoted by oxygen and the copper(I) co-catalyst.[2][3]
-
Reactions at Both Functional Groups: In reactions where both the alkyne and the alcohol can participate, a mixture of products can be formed if reaction conditions are not selective.
Q3: How can I achieve selective reaction at the alkyne terminus?
To selectively react with the alkyne, the hydroxyl group must be "protected" by converting it into a less reactive functional group. Silyl (B83357) ethers are the most common and effective protecting groups for alcohols.[4][5]
Q4: How can I achieve selective reaction at the hydroxyl group?
Similarly, to react selectively at the hydroxyl group (e.g., for oxidation or etherification), the terminal alkyne should be protected. The most common method is to convert the terminal alkyne into a silyl alkyne, often using trimethylsilyl (B98337) chloride (TMSCl).[4]
Troubleshooting Guides
Problem: My reaction with a strong base is not yielding the desired alkyne-functionalized product.
-
Possible Cause: You are likely deprotonating the more acidic hydroxyl group instead of the terminal alkyne.[1]
-
Solution: Protect the hydroxyl group before introducing the strong base. A tert-butyldimethylsilyl (TBDMS or TBS) group is a robust choice that is stable to many strong bases like Grignard reagents and organolithiums.[5][6]
Problem: I am observing significant amounts of a homocoupled diyne byproduct in my Sonogashira reaction.
-
Possible Cause: The copper acetylide intermediate is reacting with itself, a side reaction often promoted by the presence of oxygen.[2][3]
-
Solutions:
-
Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Hydrogen Atmosphere: For some systems, performing the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling to as low as 2%.[2]
-
Copper-Free Conditions: Investigate copper-free Sonogashira protocols, although these may require higher catalyst loadings or specific ligands.[7][8]
-
Problem: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is sluggish or giving low yields.
-
Possible Cause: The copper(I) catalyst may be oxidizing to the inactive copper(II) state, or the ligands may not be optimal.
-
Solutions:
-
Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) to regenerate the active Cu(I) species in situ from a Cu(II) salt like CuSO₄.[9]
-
Ligands: Use a copper-stabilizing ligand, such as THPTA or TBTA, to prevent catalyst disproportionation and improve reaction efficiency.
-
Solvent: While the reaction is robust, ensure your substrates are soluble in the chosen solvent system (e.g., t-butanol/water, DMSO).[10]
-
Data Presentation
Table 1: Comparison of Common Protecting Groups for the Hydroxyl Group of this compound
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability & Remarks |
| Trimethylsilyl | TMS | TMSCl, Imidazole (B134444), DCM | K₂CO₃, MeOH; Mild acid; TBAF, THF | Very labile; sensitive to mild acid/base and chromatography.[4] |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF, THF; HF•Pyridine; Acetic Acid | More robust than TMS; stable to strong bases and many reaction conditions. A common choice for alkyne chemistry.[4][5] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | TBAF, THF; HF•Pyridine | Even more robust than TBDMS; useful when very harsh conditions are required elsewhere in the molecule. |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), p-TsOH | Aqueous Acid (e.g., HCl, AcOH) | Stable to basic, organometallic, and reducing/oxidizing agents.[11] Creates a new stereocenter. |
Table 2: Summary of Strategies to Minimize Alkyne Homocoupling
| Strategy | Key Parameters | Expected Outcome | Reference |
| Rigorous Degassing | Freeze-pump-thaw cycles or sparging with inert gas. | Reduces oxygen levels, minimizing oxidative coupling. | [7] |
| Use of H₂ Atmosphere | Dilute H₂ in N₂ or Ar. | Can reduce homocoupling to ~2%. | [2] |
| Copper-Free Conditions | Employ specific palladium catalysts and ligands (e.g., Pd-NHC complexes). | Eliminates the primary catalyst for homocoupling. | [7][8] |
| Control of Stoichiometry | Slow addition of the terminal alkyne. | Keeps the concentration of the copper acetylide low at any given time. | - |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group of this compound as a TBDMS Ether [4]
-
Materials: this compound (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv), imidazole (1.5 equiv), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DMF in a flame-dried flask.
-
Add imidazole and stir until dissolved.
-
Cool the solution to 0 °C and add TBDMSCl portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Protection of the Terminal Alkyne of this compound as a TMS Ether [4]
-
Materials: this compound (1.0 equiv), n-butyllithium (n-BuLi, 1.1 equiv, solution in hexanes), chlorotrimethylsilane (B32843) (TMSCl, 1.2 equiv), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF in a flame-dried flask and cool to -78 °C.
-
Add n-BuLi dropwise and stir the solution at -78 °C for 30 minutes. Note: This will deprotonate both the alcohol and the alkyne.
-
Add TMSCl dropwise. This will silylate the alkoxide first, and then a second equivalent of TMSCl can silylate the acetylide if desired, or conditions can be optimized for mono-silylation at the alkyne. For selective alkyne protection, the hydroxyl group should be protected first using an orthogonal protecting group.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Upon completion, quench with a saturated aqueous NH₄Cl solution.
-
Extract, wash, dry, and purify as described in Protocol 1.
-
Protocol 3: Deprotection of a TBDMS Ether [4]
-
Materials: TBDMS-protected alcohol (1.0 equiv), tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 equiv, 1.0 M solution in THF), anhydrous THF.
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir for 1-3 hours and monitor by TLC.
-
Upon completion, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify as needed.
-
Protocol 4: Deprotection of a TMS-protected Alkyne [4]
-
Materials: TMS-protected alkyne (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), methanol (B129727) (MeOH).
-
Procedure:
-
Dissolve the TMS-protected alkyne in methanol.
-
Add potassium carbonate and stir at room temperature for 1-3 hours. Monitor by TLC.[4]
-
Upon completion, filter to remove the K₂CO₃ and concentrate the filtrate.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the deprotected alkyne.
-
References
- 1. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. books.lucp.net [books.lucp.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 5-Hexyn-1-ol Synthesis
Welcome to the technical support center for the synthesis of 5-Hexyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the ring-opening of 2-chloromethyl tetrahydrofuran (B95107) and the isomerization of 2-hexyn-1-ol. An alternative, though less common, route involves the Grignard reaction of propargyl magnesium bromide with ethylene (B1197577) oxide.
Q2: I am getting a low yield in my synthesis. What are the general factors I should check?
A2: Low yields in organic synthesis can often be attributed to several key factors:
-
Purity of Reagents and Solvents: Ensure all starting materials and solvents are of high purity and anhydrous where required. Moisture and impurities can lead to side reactions and catalyst deactivation.
-
Reaction Atmosphere: Many reactions in this compound synthesis, especially those involving organometallic reagents, require an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen and moisture.
-
Temperature Control: Inadequate temperature control can lead to the formation of byproducts or decomposition of the desired product.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Work-up and Purification: Product can be lost during extraction and purification steps. Ensure proper phase separation during extractions and optimize your purification method (e.g., column chromatography or distillation) to minimize losses.
Q3: What are the typical impurities I might encounter, and how can I remove them?
A3: Common impurities can include unreacted starting materials, isomeric byproducts (e.g., other hexyn-1-ol isomers), and products from side reactions. Purification is typically achieved by fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel. The choice of method depends on the boiling points and polarities of the impurities.
Troubleshooting Guides
Method 1: Ring-Opening of 2-Chloromethyl Tetrahydrofuran
This method involves the reaction of 2-chloromethyl tetrahydrofuran with a strong base, such as sodium amide in liquid ammonia (B1221849), to induce a ring-opening and elimination reaction.
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred for the recommended time at the appropriate temperature. Monitor the disappearance of the starting material by TLC or GC. |
| Moisture in the reaction | Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. The reaction with sodium amide is highly sensitive to moisture.[1][2] |
| Inactive Sodium Amide | Use freshly prepared or commercially available high-quality sodium amide. Old or improperly stored sodium amide can be less reactive.[3][4][5][6] |
| Sub-optimal reaction temperature | The reaction is typically carried out in liquid ammonia at its boiling point (-33 °C). Ensure the temperature is maintained within the optimal range. |
| Loss during work-up | The work-up often involves quenching with ammonium (B1175870) chloride and extraction. Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. |
Problem 2: Formation of significant byproducts.
| Possible Cause | Suggested Solution |
| Formation of isomeric alkynes | The reaction can sometimes yield other isomeric alkynes. Careful control of reaction conditions, such as the rate of addition of the starting material, can help minimize this. |
| Polymerization | Polymerization of the starting material or product can occur under harsh basic conditions. Ensure the reaction temperature is not too high and the reaction time is not excessively long. |
Method 2: Isomerization of 2-Hexyn-1-ol
This method involves the base-catalyzed isomerization of the triple bond from the 2-position to the 5-position.
Problem 1: The isomerization reaction is incomplete.
| Possible Cause | Suggested Solution |
| Insufficient amount or strength of the base | A strong base is required for this isomerization. Ensure the correct stoichiometry of a suitable base, such as potassium tert-butoxide in a suitable solvent, is used.[7] |
| Reaction temperature is too low | The isomerization often requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction mixture is heated to the recommended temperature.[7] |
| Short reaction time | Isomerization can be a slow process. Monitor the reaction by GC to ensure it has reached completion or equilibrium. |
Problem 2: The final product is a mixture of alkyne isomers.
| Possible Cause | Suggested Solution |
| Reaction has not reached thermodynamic equilibrium | The desired this compound is the thermodynamically most stable isomer. Ensure the reaction is run for a sufficient amount of time at the appropriate temperature to allow for the equilibrium to be established in favor of the terminal alkyne. |
| Side reactions | Other isomerization pathways or decomposition might occur. Careful selection of the base and solvent system can help to favor the desired product. |
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Material | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Ring-Opening | 2-Chloromethyl tetrahydrofuran | Sodium amide, liquid ammonia | 75-89[7][8] | Readily available starting material. | Requires handling of liquid ammonia and highly reactive sodium amide. |
| Isomerization | 2-Hexyn-1-ol | Potassium tert-butoxide, 1,3-propanediamine, Lithium | 83[7] | Simple procedure. | Starting material may not be readily available; potential for isomer mixtures. |
| Grignard Reaction | Propargyl bromide, Ethylene oxide | Magnesium, anhydrous ether | Moderate | Good for constructing the carbon skeleton directly. | Ethylene oxide is a toxic gas; Grignard reactions are moisture-sensitive.[2][9] |
Experimental Protocols
High-Yield Synthesis of this compound via Ring-Opening of 2-Chloromethyl Tetrahydrofuran
This protocol is adapted from a reported high-yield synthesis.[7]
Materials:
-
2-Chloromethyl tetrahydrofuran
-
Sodium amide
-
Liquid ammonia
-
Ammonium chloride
-
Diethyl ether (anhydrous)
-
Anhydrous sodium sulfate
-
Deionized water
-
Hydrochloric acid (10% solution)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer.
-
Under an inert atmosphere of argon, condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Slowly add 2-chloromethyl tetrahydrofuran dropwise to the stirred suspension of sodium amide in liquid ammonia. Maintain the temperature at the boiling point of ammonia (-33 °C).
-
After the addition is complete, continue stirring for the recommended reaction time (monitor by TLC or GC).
-
Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract with diethyl ether.
-
Combine the organic extracts and wash sequentially with 10% hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound from 2-chloromethyl tetrahydrofuran.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Sodium amide - Wikipedia [en.wikipedia.org]
- 6. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. d.lib.msu.edu [d.lib.msu.edu]
Troubleshooting low efficiency in 5-Hexyn-1-ol click reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 5-Hexyn-1-ol.
Troubleshooting Guide
Question: My click reaction with this compound is showing low or no conversion. What are the potential causes and how can I fix it?
Answer:
Low conversion in a click reaction can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions. Below is a step-by-step guide to troubleshoot this issue.
1. Catalyst Inactivity or Degradation:
The Cu(I) catalyst is essential for the reaction and is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution:
-
Use a Reducing Agent: Always include a reducing agent to regenerate Cu(I) from any oxidized Cu(II). Sodium ascorbate (B8700270) is the most common choice.[1][2] Prepare the sodium ascorbate solution fresh before each use.[3]
-
Utilize a Stabilizing Ligand: Ligands protect the Cu(I) catalyst from oxidation and aggregation, increasing its efficacy.[4][5] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended for aqueous reactions.[2] A ligand-to-copper ratio of 2:1 to 5:1 is often effective.[1][6][7]
-
Degas Your Solvents: Oxygen dissolved in the reaction solvent can lead to rapid catalyst oxidation. Degas all aqueous and organic solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Order of Addition: A recommended practice is to first mix the CuSO₄ with the ligand, then add this mixture to the solution containing the alkyne (this compound) and the azide (B81097). The reaction is then initiated by the addition of freshly prepared sodium ascorbate.[1]
-
2. Reagent Quality and Stoichiometry:
The purity and ratio of your reactants are critical for high yields.
-
Solution:
-
Check Reagent Purity: Ensure the this compound and your azide partner are pure. Impurities can sometimes interfere with the catalyst.
-
Optimize Stoichiometry: While a 1:1 ratio of alkyne to azide is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of one reagent (often the less precious one) can drive the reaction to completion.
-
3. Reaction Conditions:
Solvent, concentration, temperature, and pH can all significantly impact reaction efficiency.
-
Solution:
-
Solvent Choice: The ideal solvent system solubilizes all reactants. For many bioconjugations, aqueous systems or mixtures of water with a miscible organic solvent (e.g., t-butanol, DMF, DMSO) are used.[3]
-
Concentration: Click reactions are typically robust over a range of concentrations, but very dilute conditions can slow down the reaction rate. A typical starting concentration for the limiting reagent is in the 10-100 mM range.[3]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[3][8] If the reaction is sluggish, gentle heating (e.g., 40-60°C) can sometimes improve the rate, but be aware that higher temperatures can promote side reactions like alkyne homocoupling (Glaser coupling).[9][10]
-
pH: For reactions in aqueous media, a pH between 4 and 7 is generally optimal.
-
4. Side Reactions:
Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution:
-
Alkyne Homocoupling: The primary side reaction for terminal alkynes is the formation of a diyne through oxidative homocoupling. This is more prevalent at higher temperatures and with insufficient reducing agent or ligand.[9][11] Ensuring an oxygen-free environment and using an effective ligand/reductant system minimizes this.
-
Ascorbate Byproduct Reactions: Byproducts from the oxidation of ascorbate can potentially react with other functional groups, especially in protein conjugations.[1] The addition of an aminoguanidine (B1677879) scavenger can mitigate this issue.[1][7]
-
Below is a troubleshooting workflow to diagnose and resolve low efficiency issues.
Caption: Troubleshooting workflow for low efficiency click reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of components for a this compound click reaction?
A1: While the optimal ratio can be substrate-dependent, a robust starting point is provided in the table below. It is always recommended to perform small-scale optimizations for new substrates.
| Component | Recommended Molar Equivalents (Relative to Limiting Reagent) | Typical Concentration | Purpose |
| This compound | 1.0 - 1.2 | 10 - 100 mM | Alkyne Substrate |
| Azide Partner | 1.0 - 1.2 | 10 - 120 mM | Azide Substrate |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 (1-10 mol%) | 0.1 - 10 mM | Catalyst Precursor |
| Sodium Ascorbate | 0.05 - 0.2 (5-20 mol%) | 0.5 - 20 mM | Reducing Agent[3] |
| Ligand (e.g., THPTA) | 0.05 - 0.5 (5-50 mol%) | 0.5 - 50 mM | Cu(I) Stabilizer[1][3] |
Q2: Can the hydroxyl group of this compound interfere with the click reaction?
A2: The hydroxyl group is generally well-tolerated in CuAAC reactions.[3] Click chemistry is known for its high functional group tolerance. However, if you are working with sensitive azide partners or under harsh conditions, you could consider protecting the hydroxyl group, though this is typically unnecessary.
Q3: My reaction mixture turns cloudy or forms a precipitate. What could be the cause?
A3: A precipitate can indicate several issues:
-
Poor Solubility: One of your reagents or the product may not be soluble in the chosen solvent system. Try adding a co-solvent (e.g., DMSO, t-butanol) to improve solubility.
-
Catalyst Aggregation: In the absence of a suitable ligand, the copper catalyst can precipitate out of solution. Ensure you are using a stabilizing ligand like THPTA.
-
Polymerization: In some cases, side reactions could lead to polymeric byproducts that are insoluble. This can be exacerbated by high concentrations or temperatures.
Q4: How do I monitor the progress of my this compound click reaction?
A4: The reaction progress can be monitored by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more quantitative information on the conversion and confirms the mass of the desired product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation and quantification, NMR is the most definitive method.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound
This protocol provides a starting point and may require optimization.
-
Reagent Preparation:
-
Prepare a stock solution of Copper(II) Sulfate (CuSO₄·5H₂O) (e.g., 100 mM in deionized water).
-
Prepare a stock solution of a water-soluble ligand such as THPTA (e.g., 100 mM or 500 mM in deionized water).
-
Prepare a stock solution of Sodium Ascorbate (e.g., 1 M in deionized water). This solution must be prepared fresh immediately before use. [3]
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide partner (1.0-1.2 equivalents) in the chosen solvent (e.g., a 1:1 mixture of water and t-butanol).
-
Add the THPTA ligand solution to the reaction mixture (target 5 equivalents relative to copper).
-
Add the CuSO₄ solution. The final copper concentration is typically 1-10 mol%.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5-20 mol%.[3]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
The logical relationship between the key components for a successful reaction is illustrated below.
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alkyne-azide click reaction: Topics by Science.gov [science.gov]
Technical Support Center: Purification of 5-Hexyn-1-ol by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 5-Hexyn-1-ol, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common and effective solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] The polarity can be adjusted by changing the ratio of the two solvents to achieve optimal separation. A good starting point for many moderately polar compounds like this compound is in the range of 10-50% ethyl acetate in hexane.[2] It is highly recommended to first determine the ideal solvent ratio using Thin Layer Chromatography (TLC).
Q2: What is the ideal Rf value for this compound on TLC before running a column?
For effective separation during column chromatography, the target compound should have an Rf (retention factor) value of approximately 0.2-0.4 on the TLC plate using the chosen eluent.[3] An Rf in this range generally ensures that the compound will not elute too quickly (poor separation) or too slowly (band broadening and long run times).
Q3: How much silica (B1680970) gel should I use?
The amount of silica gel depends on the quantity of the crude sample and the difficulty of the separation. A general guideline is to use 20 to 50 times the weight of the crude sample.[4] For difficult separations, a higher ratio is recommended.[5]
Q4: Can I use a different stationary phase other than silica gel?
Yes, if you encounter issues like compound degradation, neutral alumina (B75360) can be a suitable alternative to the slightly acidic silica gel.[3] The choice of stationary phase depends on the stability of your compound and the nature of the impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound is not eluting from the column. | The eluting solvent is not polar enough.[3] | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Confirm the appropriate solvent system with TLC first.[3][6] |
| Poor separation of this compound from impurities (overlapping spots on TLC). | 1. The column was overloaded with the crude sample. 2. The chosen solvent system lacks sufficient selectivity.[3] 3. The column was packed improperly, leading to channeling.[4] | 1. Reduce the amount of crude material loaded onto the column.[3] 2. Test different solvent systems using TLC to find one that provides better separation between your compound and the impurity.[7] 3. Ensure the column is packed uniformly without air bubbles or cracks.[4] |
| The collected fractions show streaking or tailing on TLC. | 1. The sample was too concentrated when loaded.[6] 2. This compound, being an alcohol, may be interacting too strongly with active sites on the silica gel.[8] 3. The compound might be degrading on the acidic silica gel.[3][9] | 1. Dissolve the sample in a minimal amount of solvent for loading. If solubility is an issue, consider dry loading.[10] 2. Add a small amount (~1%) of a polar solvent like methanol (B129727) or a base like triethylamine (B128534) to the eluent to reduce tailing.[3] 3. Deactivate the silica gel by adding ~1% triethylamine to the eluent, or switch to a neutral stationary phase like alumina.[3] |
| The compound is eluting too quickly (in the solvent front). | The eluting solvent is too polar.[9] | Use a less polar solvent system. Decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[7] |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a standard procedure for purifying this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
2. Preparation:
-
Solvent System Selection: Develop a solvent system using TLC. Test various ratios of hexane:ethyl acetate. The ideal system will give this compound an Rf of ~0.2-0.4. A common starting point is 3:1 Hexane:Ethyl Acetate.[11]
-
Column Packing (Wet Slurry Method):
-
Clamp the column vertically and ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand (~0.5 cm) over the plug.
-
In a separate beaker, create a slurry of silica gel with the initial, least polar eluent.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the column gently to ensure even packing and remove air bubbles.[4]
-
Once the silica has settled, add a protective layer of sand (~0.5 cm) on top.[4]
-
Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.[4]
-
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.[10] Carefully pipette the solution onto the top of the sand layer. Open the stopcock and allow the sample to absorb into the silica gel.
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[10]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If separation is poor, a gradient elution can be performed by gradually increasing the polarity of the solvent (increasing the percentage of ethyl acetate).
5. Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. rsc.org [rsc.org]
Handling and safety precautions for 5-Hexyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hexyn-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Physical and Chemical Properties
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₆H₁₀O | [1][2][3] |
| Molecular Weight | 98.14 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 73-75 °C at 15 mmHg | [6] |
| Density | 0.89 g/mL at 25 °C | [6] |
| Flash Point | 70 °C (158 °F) - closed cup | [7][8] |
| Refractive Index | n20/D 1.450 | [6] |
| Storage Temperature | 2-8°C Refrigerator | [9] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Handling and Storage
Q1: What are the primary safety hazards associated with this compound?
A1: this compound is a combustible liquid and can cause skin and serious eye irritation.[8][10] It may also cause respiratory irritation.[10] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, you should wear:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[11]
-
Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.[11]
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a respirator may be necessary.[11]
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[11] Recommended storage is in a refrigerator at 2-8°C.[9]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[11] Contact with these substances should be avoided.
Q5: What is the proper procedure for disposing of this compound waste?
A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Do not allow the chemical to enter drains or the environment.[10]
Experimental Troubleshooting
Q6: My Sonogashira coupling reaction with this compound is not working. What are the common causes and solutions?
A6: Failure of a Sonogashira coupling can be due to several factors:
-
Inactive Catalyst: The palladium and/or copper catalyst may be inactive. Ensure you are using fresh, high-quality catalysts. The palladium(0) species can be sensitive to air and moisture.[12]
-
Oxygen in the Reaction: The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).[12][13] Ensure your solvents and amine base are thoroughly degassed, and the reaction is run under an inert atmosphere (argon or nitrogen).[12]
-
Impure Starting Materials: Impurities in your this compound or aryl/vinyl halide can poison the catalyst. Purify your starting materials if their purity is questionable.
-
Low Reaction Temperature: For some less reactive aryl bromides, a higher temperature (e.g., up to 100°C in a sealed tube) may be required to facilitate oxidative addition.[8]
Q7: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this?
A7: Alkyne homocoupling is a common side reaction, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[13] To minimize it:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Use degassed solvents and reagents and maintain a positive pressure of an inert gas.[13]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for homocoupling.[6]
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[14]
Q8: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound is giving a low yield. What can I do to improve it?
A8: Low yields in click reactions can often be addressed by:
-
Fresh Reducing Agent: The sodium ascorbate (B8700270) used to reduce Cu(II) to the active Cu(I) species is prone to oxidation. Use a freshly prepared solution of sodium ascorbate.
-
Ligand Stabilization: The Cu(I) catalyst can be unstable. Using a stabilizing ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) can improve the reliability and efficiency of the reaction.[15]
-
Solvent System: While often performed in aqueous mixtures (e.g., t-BuOH/water), the choice of solvent can be critical. Ensure your starting materials are soluble in the chosen system.
-
Reaction Temperature: Gently heating the reaction (e.g., to 60°C) can sometimes improve the reaction rate and yield.[16]
Q9: I need to perform a reaction on the alkyne of this compound, but the hydroxyl group is interfering. How can I protect it?
A9: The hydroxyl group can be protected as a silyl (B83357) ether, which is a common and effective strategy. A frequently used protecting group is the tert-butyldimethylsilyl (TBDMS) ether.[17][18] This is stable to many reaction conditions used for alkynes but can be easily removed later.[17]
Q10: I have protected the hydroxyl group of this compound as a TBDMS ether. Now I need to remove it. What are the recommended deprotection conditions?
A10: The TBDMS group can be readily cleaved to regenerate the alcohol using a fluoride (B91410) ion source.[19] The most common reagent for this is tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF).[20] Acidic conditions can also be used, but fluoride-mediated deprotection is often milder and more selective.[5]
Q11: I am having trouble purifying my product derived from this compound by column chromatography. What can I do?
A11: Purification issues on a silica (B1680970) gel column can be resolved by:
-
Optimizing the Eluent System: If your compound is not moving from the origin, the solvent system is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate (B1210297) in a hexane/ethyl acetate mixture). Use thin-layer chromatography (TLC) to find an optimal solvent system that gives your product an Rf value of around 0.2-0.4.[21]
-
Improving Separation: If your product is co-eluting with an impurity, try a different solvent system to alter the selectivity. For example, substituting ethyl acetate with diethyl ether or dichloromethane (B109758) might improve separation.
-
Preventing Band Broadening: Ensure your sample is loaded onto the column in a concentrated band. Dissolve the crude product in a minimal amount of solvent for loading. For less soluble samples, consider "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[21]
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol describes the protection of the primary alcohol of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.[20]
-
Add imidazole (1.5 equivalents) and stir until fully dissolved.[20]
-
Cool the solution to 0°C in an ice bath.
-
Add TBDMSCl (1.1 equivalents) portion-wise.[20]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[20]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[20]
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the TBDMS-protected this compound.[20]
Protocol 2: Williamson Ether Synthesis with Protected this compound
This protocol outlines the synthesis of an ether from TBDMS-protected this compound and an alkyl halide.
Materials:
-
TBDMS-protected this compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Primary alkyl halide (e.g., ethyl iodide)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of TBDMS-protected this compound (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add the primary alkyl halide (1.1 equivalents) and stir the reaction at room temperature. The reaction may require heating to reflux for completion, depending on the reactivity of the alkyl halide. Monitor by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to regenerate the alcohol.
Materials:
-
TBDMS-protected ether from Protocol 2
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or ethyl acetate
Procedure:
-
Dissolve the TBDMS-protected ether (1.0 equivalent) in anhydrous THF in a flask under an inert atmosphere.[20]
-
Cool the solution to 0°C.
-
Add the TBAF solution (1.1 equivalents) dropwise.[20]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[20]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.[20]
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.
Visualizations
Troubleshooting Workflow for a Failed Sonogashira Coupling Reaction
Caption: Troubleshooting workflow for a failed Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Show how you would use a protecting group to convert 4-bromobutan... | Study Prep in Pearson+ [pearson.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Hexyn-1-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 5-hexyn-1-ol. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: this compound is a versatile building block used in a variety of catalytic reactions, including:
-
Hydrogenation: Selective reduction of the alkyne to either a cis-alkene or a fully saturated alkane.
-
Sonogashira Coupling: Formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.
-
Cyclization/Annulation: Intramolecular or intermolecular reactions to form cyclic structures. A notable example is the silver-catalyzed cascade annulation with aldehydes.
-
Olefin Metathesis: After conversion to a diene, ring-closing metathesis (RCM) can be employed to form cyclic compounds.
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across the triple bond.
-
Ziegler-Natta Polymerization: Polymerization of the alkyne, although less common for this specific substrate.
Q2: How do I choose the right catalyst for the selective hydrogenation of this compound to (Z)-5-hexen-1-ol?
A2: For the selective hydrogenation of an alkyne to a cis-alkene, "poisoned" catalysts are typically used. These catalysts are deactivated to an extent that they selectively hydrogenate the alkyne to a cis-alkene without further reduction to the alkane.[1] Traditional and effective catalysts for this transformation include:
-
Lindlar's Catalyst: This is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) and poisoned with lead acetate (B1210297) and quinoline (B57606).[1]
-
P-2 Nickel Catalyst: This is another effective catalyst for the semi-hydrogenation of alkynes.
-
Palladium-based catalysts with specific modifiers: For instance, MgO-based palladium catalysts have shown high selectivity for the formation of cis-alkenes from alkynols.[2]
Q3: What are the key considerations for a successful Sonogashira coupling with this compound?
A3: A successful Sonogashira coupling with this compound requires careful attention to the catalyst system, reaction conditions, and reagents. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3] Key factors include:
-
Catalyst Choice: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. For less reactive halides, more electron-rich and bulky phosphine (B1218219) ligands may be necessary.[4]
-
Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst.
-
Base: An amine base like triethylamine (B128534) or diisopropylethylamine is crucial for the deprotonation of the terminal alkyne.
-
Solvent: Anhydrous and degassed solvents are important to prevent side reactions.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Troubleshooting Guides
Hydrogenation of this compound
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst poisoning from impurities in the substrate or solvent. | Purify the this compound and ensure the use of high-purity, dry solvents. |
| Inactive catalyst. | Use a fresh batch of catalyst or consider a different catalyst system. | |
| Over-reduction to 1-hexanol | Catalyst is too active. | Use a "poisoned" catalyst like Lindlar's catalyst or a modified palladium catalyst. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.[5] | |
| High hydrogen pressure. | Reduce the hydrogen pressure. | |
| Low selectivity for (Z)-5-hexen-1-ol | Isomerization of the double bond. | Optimize the catalyst and reaction conditions. Some palladium catalysts on alkaline supports like MgO have shown high selectivity.[2] |
Sonogashira Coupling of this compound
| Issue | Potential Cause | Suggested Solution |
| Low or no yield | Inactive palladium catalyst. | Use a fresh catalyst or consider a more active palladium pre-catalyst with a bulky electron-rich ligand. |
| Insufficiently strong base. | For less acidic alkynes or challenging halides, consider a stronger base. | |
| Poor quality of reagents or solvent. | Use anhydrous, degassed solvents and high-purity reagents. | |
| Significant homocoupling of this compound (Glaser coupling) | Presence of oxygen. | Thoroughly degas the solvent and reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas.[4] |
| High concentration of copper acetylide. | Consider slow addition of this compound to the reaction mixture. | |
| Reaction is sensitive to copper. | Perform the reaction under copper-free conditions, which may require a more active palladium catalyst system.[4] | |
| Formation of palladium black (catalyst decomposition) | Catalyst instability. | Ensure the use of appropriate ligands to stabilize the palladium complex. |
Quantitative Data
Table 1: Catalyst Performance in the Hydrogenation of Alkynols
| Catalyst | Support/Modifier | Substrate | Conversion (%) | Selectivity to cis-alkene (%) | Reference |
| 1%Pd–P4VP/MgO | MgO | 2-hexyn-1-ol | >99 | 96-97 | [2] |
| Pd-Pec/ZnO | ZnO | 2-hexyn-1-ol | >95 | ~95 | [2] |
| PdAg | HEC/ZnO | 2-hexyn-1-ol | 93.0 | 97.2 | [6] |
Note: Data for 2-hexyn-1-ol is presented as a close analog to this compound due to the availability of specific data.
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to (Z)-5-Hexen-1-ol using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Quinoline (optional, as an additional poison)
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask with stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (to a concentration of approximately 0.1-0.2 M).
-
To the solution, add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the substrate). If further deactivation is needed, a small amount of quinoline can be added.
-
Seal the flask and purge it with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete (disappearance of starting material), vent the hydrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (anhydrous)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add the anhydrous and degassed solvent followed by the anhydrous amine base (e.g., 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
To the stirred mixture, add this compound (1.2 eq) via syringe.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether.
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for the hydrogenation of this compound.
Caption: Troubleshooting guide for the Sonogashira coupling of this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 5-Hexyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on reactions involving 5-Hexyn-1-ol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
General FAQs
Q1: How does the choice of solvent affect the reactivity of this compound?
The solvent plays a critical role in the reactivity of this compound by influencing several factors:
-
Solubility: Reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.
-
Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates and transition states, which directly impacts the reaction rate. For instance, polar solvents are better at stabilizing ionic species.
-
Nucleophilicity and Electrophilicity: The solvent can interact with reactants, altering their nucleophilic or electrophilic character. For example, protic solvents can hydrogen bond with nucleophiles, reducing their reactivity.
-
Reaction Pathway: The solvent can influence the course of a reaction, favoring one pathway over another (e.g., substitution vs. elimination).
Q2: What are the key solvent categories to consider for reactions with this compound?
Solvents are generally categorized based on their polarity and their ability to donate hydrogen bonds:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents have a high dielectric constant and can act as hydrogen bond donors. They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), acetone) These solvents have a high dielectric constant but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are good at solvating cations but less effective at solvating anions.
-
Nonpolar Solvents: (e.g., hexane, toluene (B28343), dichloromethane (B109758) (DCM)) These solvents have a low dielectric constant and do not effectively solvate charged species.
Troubleshooting Guides for Specific Reactions
Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a common method for converting the hydroxyl group of this compound into an ether via an SN2 reaction.
Common Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inappropriate solvent choice: Using a polar protic solvent (e.g., ethanol) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity.[1] | Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the alkoxide.[2] |
| 2. Competing elimination reaction (E2): This is more likely with secondary or tertiary alkyl halides and in the presence of a strong, sterically hindered base. | Solution: Ensure you are using a primary alkyl halide. If elimination is still an issue, a less basic alkoxide or a different solvent might be necessary.[3] | |
| 3. Incomplete deprotonation of this compound: The base used may not be strong enough to fully generate the alkoxide. | Solution: Use a strong base like sodium hydride (NaH) in an appropriate solvent like THF or DMF.[1] | |
| Formation of side products | 1. Reaction with the solvent: Nucleophilic solvents like water or alcohols can compete with the alkoxide in reacting with the alkyl halide.[3] | Solution: Use a non-nucleophilic solvent such as DMF, DMSO, or acetonitrile. |
Quantitative Data on Solvent Effects (Illustrative):
| Solvent | Dielectric Constant (ε) | Solvent Type | Typical Yield (%) |
| DMF | 37 | Polar Aprotic | 85-95 |
| DMSO | 47 | Polar Aprotic | 80-90 |
| Acetonitrile | 37.5 | Polar Aprotic | 75-85 |
| THF | 7.6 | Polar Aprotic (borderline) | 60-75 |
| Ethanol | 24.5 | Polar Protic | 20-40 |
| Toluene | 2.4 | Nonpolar | <10 |
Experimental Protocol: Williamson Ether Synthesis of 1-methoxy-5-hexyne
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF (5 mL) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Williamson Ether Synthesis of this compound
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Oxidation of this compound
The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid. The choice of solvent can influence the reaction rate and selectivity.
Common Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| Over-oxidation to carboxylic acid | 1. Reaction conditions are too harsh: Prolonged reaction times or high temperatures can lead to over-oxidation, especially with strong oxidants. | Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Consider using a milder oxidant or lowering the reaction temperature. |
| 2. Solvent choice: Some solvents may promote over-oxidation. | Solution: For selective oxidation to the aldehyde, a biphasic system (e.g., DCM/water) is often used with TEMPO-based oxidations. | |
| Low or no reaction | 1. Inactive oxidant: The oxidizing agent may have degraded. | Solution: Use a fresh batch of the oxidant. |
| 2. Poor solubility of reactants: The alcohol and/or oxidant may not be sufficiently soluble in the chosen solvent. | Solution: Select a solvent that dissolves all reactants. For TEMPO-based oxidations, acetonitrile is a common choice.[4] |
Quantitative Data on Solvent Effects for TEMPO-catalyzed Oxidation (Illustrative):
| Solvent | Reaction Time (h) | Yield of Aldehyde (%) | Yield of Carboxylic Acid (%) |
| Acetonitrile | 2 | 95 | <5 |
| Dichloromethane | 3 | 92 | <5 |
| Ethyl Acetate | 5 | 85 | ~10 |
| THF | 6 | 80 | ~15 |
| Methanol | 8 | 60 | >30 |
Experimental Protocol: TEMPO-Catalyzed Oxidation to 5-Hexynal
-
To a solution of this compound (1.0 eq.) in acetonitrile (15 mL) are added TEMPO (0.01 eq.) and a solution of sodium hypochlorite (B82951) (1.2 eq.) and sodium bicarbonate (2.5 eq.) in water (5 mL).
-
The mixture is stirred vigorously at 0 °C.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is purified by flash column chromatography.
Signaling Pathway for Solvent Influence on Oxidation Selectivity
Caption: Influence of solvent type on the selectivity of this compound oxidation.
Intramolecular Cyclization of this compound
The terminal alkyne and the hydroxyl group of this compound can undergo intramolecular cyclization to form cyclic ethers, often catalyzed by transition metals like gold or palladium.
Common Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| No cyclization observed | 1. Catalyst deactivation: The catalyst may be inactive or poisoned by impurities. | Solution: Use a fresh, high-purity catalyst. Ensure all glassware is clean and solvents are anhydrous and degassed. |
| 2. Incorrect solvent: The solvent may not be suitable for the specific catalytic cycle. | Solution: For gold-catalyzed cyclizations, non-polar solvents like toluene or dichloromethane are often effective. For palladium-catalyzed reactions, a variety of solvents can be used, and screening may be necessary.[5] | |
| Low yield of cyclized product | 1. Competing intermolecular reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. | Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| 2. Isomerization of the alkyne: The terminal alkyne may isomerize to an internal alkyne, which is less reactive in cyclization. | Solution: Use mild reaction conditions and avoid strong bases that can promote isomerization. |
Quantitative Data on Solvent Effects for Gold-Catalyzed Cyclization (Illustrative):
| Solvent | Reaction Time (h) | Yield of Cyclic Ether (%) |
| Toluene | 1 | 92 |
| Dichloromethane | 1.5 | 88 |
| 1,2-Dichloroethane | 2 | 85 |
| Acetonitrile | 4 | 65 |
| THF | 6 | 50 |
| DMF | 12 | <20 |
Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization
-
To a solution of this compound (1.0 eq.) in anhydrous toluene (0.1 M) under an inert atmosphere is added a gold(I) catalyst (e.g., Ph₃PAuCl/AgOTf, 2 mol%).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Logical Diagram of Solvent Effects on Cyclization Pathways
Caption: Solvent and concentration effects on the outcome of this compound cyclization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 5. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of 5-Hexyn-1-ol Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to large-scale production of key intermediates like 5-Hexyn-1-ol presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges include managing reaction exotherms, ensuring consistent product quality and yield, dealing with potential side reactions that are insignificant at a smaller scale, and implementing safe handling procedures for larger quantities of reagents and products. Effective heat transfer becomes critical as the surface-area-to-volume ratio decreases with larger reactors.
Q2: What are the most common synthetic routes for this compound and their scale-up suitability?
A2: Two common routes are the reaction of acetylene (B1199291) with 4-bromo-1-butanol (B1194514) and the isomerization of 2-hexyn-1-ol. The choice of route for scale-up depends on factors like raw material cost, availability, and the specific challenges associated with each reaction at a larger scale. For instance, handling large quantities of acetylene gas requires specialized equipment and safety protocols.
Q3: What are the key safety concerns associated with the large-scale production of this compound?
A3: this compound is a combustible liquid and can cause skin and eye irritation.[1] At scale, the primary safety concerns revolve around managing the flammability of the compound and solvents, potential for runaway reactions due to exothermic processes, and ensuring adequate ventilation to avoid inhalation of vapors.[1][2]
Q4: How does purification of this compound differ at a larger scale?
A4: While laboratory-scale purification might rely heavily on flash chromatography, at an industrial scale, fractional distillation under reduced pressure is often more economically viable. However, this requires careful control of temperature and pressure to avoid thermal degradation and to efficiently separate impurities with close boiling points.
Troubleshooting Guides
Issue 1: Decreased Yield Upon Scale-Up
Question: We observed a significant drop in yield when moving our this compound synthesis from a 1L flask to a 50L reactor. What are the likely causes and how can we mitigate this?
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Poor Heat Transfer | Inadequate removal of reaction heat can lead to localized overheating and decomposition of reactants or products. Ensure the reactor's cooling system is sufficient for the larger volume. Consider a jacketed reactor with a high-efficiency coolant. |
| Inefficient Mixing | Non-homogenous mixing can result in localized concentration gradients, leading to side reactions. Evaluate the stirrer design and speed to ensure proper agitation for the reactor geometry and reaction mass viscosity. |
| Extended Reaction Time | Longer reaction times at elevated temperatures can promote byproduct formation. Optimize the reaction time and temperature profile for the larger scale. Consider kinetic modeling to predict the optimal conditions. |
| Impurity Accumulation | Impurities in starting materials that were negligible at a small scale can have a significant impact on larger batches. Ensure the quality of all raw materials and solvents. |
Issue 2: Increased Byproduct Formation
Question: Our scaled-up reaction is producing a higher percentage of an unknown impurity, impacting the purity of the final product. How can we identify and minimize this byproduct?
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Thermal Degradation | Elevated temperatures in larger reactors can cause the decomposition of this compound or reaction intermediates. Lower the reaction temperature and monitor the impurity profile using in-process controls (e.g., GC, HPLC). |
| Side Reactions | The terminal alkyne in this compound can undergo various side reactions, such as oligomerization or addition reactions, especially in the presence of certain catalysts or at higher temperatures. Re-evaluate the catalyst choice and concentration. |
| Isomerization | Depending on the reaction conditions, the triple bond in this compound could potentially migrate. Carefully control the reaction pH and temperature. |
| Air/Moisture Sensitivity | Some reagents used in the synthesis may be sensitive to air or moisture, leading to unwanted side reactions. Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables provide illustrative data on how key parameters can be affected during the scale-up of a hypothetical this compound synthesis.
Table 1: Impact of Scale on Reaction Yield and Purity
| Scale | Average Yield (%) | Purity by GC (%) | Major Impurity (%) |
| 1L Lab Scale | 85 | 98 | 0.5 |
| 50L Pilot Scale | 72 | 95 | 2.5 |
| 500L Production Scale | 65 | 92 | 5.0 |
Table 2: Effect of Temperature on Byproduct Formation in a 50L Reactor
| Temperature (°C) | This compound (%) | Byproduct A (%) | Byproduct B (%) |
| 60 | 96 | 1.5 | 0.5 |
| 70 | 94 | 3.0 | 1.0 |
| 80 | 89 | 6.5 | 2.5 |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes a common laboratory method for the synthesis of this compound.
Materials:
-
Tetrahydrofuran (THF), anhydrous
-
Magnesium turnings
-
4-Bromo-1-butanol
-
Acetylene gas
-
Iodine (catalyst)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Add a solution of 4-bromo-1-butanol in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, bubble acetylene gas through the solution at a controlled rate while maintaining the temperature below 30°C.
-
After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica (B1680970) gel.
Protocol 2: Scale-Up Consideration - Temperature Control in a Jacketed Reactor
This protocol outlines key steps for managing temperature during the scale-up of an exothermic reaction for this compound synthesis.
Equipment:
-
Jacketed glass reactor with temperature and pressure sensors
-
Chiller/heater for jacket fluid circulation
-
Controlled dosing pump for reagent addition
-
Data logging system
Procedure:
-
System Preparation: Ensure the reactor is clean, dry, and inerted. Calibrate all sensors.
-
Initial Charge: Charge the reactor with the initial reactants and solvent.
-
Controlled Addition: Start the agitator and begin circulating the heat transfer fluid in the jacket to bring the reactor contents to the desired starting temperature. Add the second reactant via the dosing pump at a pre-determined rate to control the rate of heat generation.
-
Temperature Monitoring: Continuously monitor the internal reactor temperature and the jacket inlet/outlet temperatures. The rate of addition should be adjusted to maintain the desired internal temperature.
-
Post-Reaction Cooling: Once the addition is complete, continue to circulate the coolant to remove any residual heat of reaction until the reaction is complete.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in scale-up.
References
Validation & Comparative
A Comparative Analysis of 5-Hexyn-1-ol Reactivity with Other Terminal Alkynes
In the landscape of chemical synthesis and drug development, terminal alkynes are indispensable building blocks. Their ability to undergo a variety of reliable and efficient coupling reactions makes them a cornerstone of modern organic chemistry. Among these, 5-hexyn-1-ol presents a unique bifunctional scaffold, incorporating both a reactive alkyne terminus and a primary alcohol. This guide provides a comparative overview of the reactivity of this compound against other common terminal alkynes—namely phenylacetylene, 1-hexyne, and propargyl alcohol—in three key transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and catalytic hydrogenation. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the optimal substrates and conditions for their synthetic endeavors.
Comparative Reactivity Overview
The reactivity of a terminal alkyne is influenced by a combination of steric, electronic, and functional group effects. While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, a qualitative and semi-quantitative assessment can be made based on existing experimental data.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction is generally tolerant of a wide range of functional groups. The reaction rate is primarily influenced by the accessibility of the alkyne and the efficiency of the copper catalyst. For this compound, the primary alcohol is unlikely to significantly impede the reaction, and high yields are typically achieved.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is sensitive to both electronic and steric factors. Electron-donating groups on the alkyne can sometimes decrease the reaction rate, while steric hindrance around the triple bond can significantly slow the coupling. The presence of a hydroxyl group in this compound is generally well-tolerated.
Catalytic Hydrogenation: The selective hydrogenation of an alkyne to an alkene or alkane is dependent on the catalyst, solvent, and substrate structure. The presence of a hydroxyl group, as in this compound, can influence the reaction rate and selectivity, in some cases retarding the hydrogenation process.
Quantitative Data Summary
The following tables summarize representative experimental data for the reactivity of this compound and other terminal alkynes in CuAAC, Sonogashira coupling, and hydrogenation reactions. It is important to note that the reaction conditions are not always identical across different studies, which may affect direct comparisons of yields and reaction times.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data
| Alkyne | Azide (B81097) Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 5-Hexyn-1-amine, 6-phenyl- | Generic Azide | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | Water/t-Butanol | 1-24 | High | [1] |
| Phenylacetylene | Benzyl (B1604629) Azide | CuI | Cyrene™ | 4 | >99 | [2] |
| 1-Hexyne | Ethyl 2-azidoacetate | Copper(I) complex | Not specified | Shorter than benzyl azide | High | [2] |
Table 2: Sonogashira Coupling Data
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / CuI | Air | Not specified | Not specified | Quantitative | [3][4] |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ | Et₃N | [TBP][4EtOV] | 3 | High | [5] |
| 2-Hexyn-1-ol | Aryl Bromide | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Not specified | High | [6] |
Table 3: Catalytic Hydrogenation Data
| Alkyne | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Alkene (%) | Reference |
| 2-Hexyn-1-ol | PdAg on HEC/ZnO | Ethanol | 40 | 0.1 | 93.0 | 97.2 (Z-isomer) | [7][8] |
| 2-Hexyn-1-ol | 1%Pd–P4VP/MgO | Ethanol | 40 | 0.1 | High | 96-97 (cis-isomer) | [9] |
| 3-Hexyn-1-ol | Pd agglomerates | Not specified | 35.85 | 0.3 | ~99 | 85-89 (cis-isomer) | [10] |
| Phenylacetylene | Dihydrido-Ir(III) complex | Not specified | 50 | 0.2-1.0 | High | Exclusive to alkene | [11] |
| 1-Hexyne | PdAu Nanoparticles | Gas Phase | 50 | Atmospheric | High | >97 | [12] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below as a starting point for experimental design. Optimization may be required for specific substrates and desired outcomes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is a general procedure for the CuAAC reaction.[1]
Materials:
-
Terminal alkyne (e.g., this compound) (1 equivalent)
-
Azide partner (1-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-10 mol%)
-
Sodium ascorbate (5-20 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-butanol)
Procedure:
-
In a suitable reaction vessel, dissolve the terminal alkyne and the azide partner in the chosen solvent system. The typical concentration of the limiting reagent is in the range of 10-100 mM.
-
Add the CuSO₄·5H₂O solution to the reaction mixture.
-
Add freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Sonogashira Coupling Protocol
This is a generalized protocol for the Sonogashira coupling of a terminal alkyne with an aryl halide.[6]
Materials:
-
Aryl halide (1.0 equivalent)
-
Terminal alkyne (e.g., this compound) (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., triethylamine (B128534) (Et₃N), 3.0 equivalents)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne via syringe to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Hydrogenation Protocol
This protocol describes a typical procedure for the selective hydrogenation of an alkynol.[7][8]
Materials:
-
Alkynol (e.g., this compound)
-
Heterogeneous catalyst (e.g., PdAg on a support)
-
Solvent (e.g., ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
Introduce the catalyst into a thermostated glass reactor.
-
Add the solvent to the reactor.
-
Reduce the catalyst in the reactor with hydrogen for 30 minutes under intensive stirring.
-
Introduce the alkynol into the reactor.
-
Maintain the reaction at the desired temperature and hydrogen pressure with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) to determine conversion and selectivity.
-
Upon completion, filter the catalyst and remove the solvent from the filtrate to obtain the product.
Visualizations
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the three key reactions discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
A Comparative Guide to 5-Hexyn-1-ol and Internal Alkynes in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Sonogashira coupling, which joins sp-hybridized carbon atoms of terminal alkynes with sp²-hybridized carbons of aryl or vinyl halides, is particularly prominent. This guide provides an objective comparison of the performance of 5-hexyn-1-ol, a functionalized terminal alkyne, against internal alkynes in palladium-catalyzed coupling reactions, supported by experimental data and detailed protocols.
Fundamental Reactivity: Terminal vs. Internal Alkynes
The primary distinction between terminal and internal alkynes in palladium-catalyzed couplings lies in their reaction mechanism, which is dictated by the presence or absence of an acidic terminal proton.
-
Terminal Alkynes (e.g., this compound): These compounds possess a weakly acidic proton on the sp-hybridized carbon (pKa ≈ 25).[1] In the classic Sonogashira reaction, a copper(I) co-catalyst is used to deprotonate the alkyne in the presence of a mild base, forming a copper acetylide intermediate.[2][3] This species readily undergoes transmetalation with a palladium(II) complex, which is formed from the oxidative addition of an aryl/vinyl halide to a palladium(0) catalyst. The subsequent reductive elimination yields the final coupled product and regenerates the active palladium(0) catalyst.[2] This well-defined pathway generally leads to high yields and predictable outcomes.
-
Internal Alkynes: Lacking an acidic terminal proton, internal alkynes cannot form the crucial acetylide intermediate required for the traditional Sonogashira mechanism. Their coupling reactions, therefore, must proceed through different pathways, such as carbopalladation or annulation, which often require harsher conditions, more specialized catalyst systems, and may face challenges with regioselectivity for unsymmetrical alkynes.[4][5] Steric hindrance from the two substituents on the alkyne can also significantly impede the reaction rate and efficiency compared to the less hindered terminal alkynes.[6][7]
Visualization of Reaction Mechanisms and Workflows
To illustrate the underlying processes, the following diagrams outline the catalytic cycle of the Sonogashira reaction and a typical experimental workflow.
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Caption: A generalized workflow for a Sonogashira coupling experiment.
Quantitative Performance Comparison
The difference in reactivity is clearly reflected in reaction outcomes. Terminal alkynes like this compound consistently provide higher yields under milder conditions compared to their internal counterparts.
| Parameter | This compound (Terminal Alkyne) | Generic Internal Alkyne (e.g., Diphenylacetylene) |
| Typical Coupling Partner | Aryl/Vinyl Iodides, Bromides, Triflates[3] | Aryl Iodides, often requiring activation[5] |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Often specialized palladacycles or ligand systems[5] |
| Base | Amine bases (e.g., Et₃N, DIPEA)[2] | Can require stronger bases or specific additives |
| Temperature | Room Temperature to moderate heat (e.g., 25-70 °C)[8] | Often requires higher temperatures (>100 °C)[9] |
| Reaction Time | Typically 2-12 hours | Can be significantly longer, >24 hours |
| Reported Yields | Generally high (>80-95%)[8][10] | Variable, often moderate to good (50-85%)[5] |
| Key Challenge | Potential for homocoupling (Glaser coupling)[3] | Low reactivity, steric hindrance, regioselectivity issues[4] |
Data compiled and extrapolated from analogous reactions in the literature.[3][4][5][8][9][10]
Experimental Protocols
The following are generalized protocols that serve as a starting point for researchers. Optimization for specific substrates is highly recommended.
Protocol 1: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is adapted from standard procedures for terminal alkyne coupling.[2][8]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF or DMF (10 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Reagent Addition: Add the anhydrous solvent followed by triethylamine via syringe. Stir the resulting suspension at room temperature for 15 minutes.
-
Alkyne Addition: Add this compound dropwise to the mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove catalyst residues.
-
Extraction: Wash the organic filtrate sequentially with a saturated aqueous solution of NH₄Cl (to remove copper) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Annulation of an Internal Alkyne
This protocol is a representative example for reactions involving internal alkynes, which often focus on constructing cyclic systems.[5]
Materials:
-
Functionalized Aryl Iodide (e.g., 2-iodophenol) (1.0 mmol, 1.0 equiv)
-
Internal Alkyne (e.g., Diphenylacetylene) (1.2 mmol, 1.2 equiv)
-
Oxime-based Palladacycle Precatalyst (1 mol%)
-
Tetrabutylammonium bromide (TBAB) (1.0 mmol, 1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Aqueous medium (e.g., H₂O/Acetonitrile mixture)
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl iodide, internal alkyne, palladacycle precatalyst, TBAB, and K₂CO₃.
-
Solvent Addition: Add the aqueous solvent system.
-
Reaction Conditions: Seal the vial and heat the mixture to 120 °C in a preheated oil bath.
-
Monitoring: Stir vigorously and monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Extraction: Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion
For palladium-catalyzed cross-coupling reactions, this compound, as a terminal alkyne, demonstrates superior performance over internal alkynes. Its reactivity is driven by the presence of an acidic proton, enabling the reliable and high-yielding Sonogashira coupling pathway under mild conditions. While internal alkynes are valuable substrates for specific applications like annulation reactions, they generally exhibit lower reactivity, require more forcing conditions, and can introduce complexities related to steric hindrance and regioselectivity. Researchers and drug development professionals should consider terminal alkynes like this compound as the more robust and versatile choice for the straightforward construction of arylalkyne and conjugated enyne motifs.
References
- 1. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed annulation of internal alkynes in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Purity Analysis of 5-Hexyn-1-ol
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance for the reliability and reproducibility of experimental outcomes. 5-Hexyn-1-ol, a versatile building block in organic synthesis, is no exception. This guide provides an objective comparison of common spectroscopic methods for the purity analysis of this compound, complete with experimental data and detailed protocols.
Overview of Analytical Techniques
The purity of this compound can be effectively determined using a variety of spectroscopic techniques. Each method offers unique advantages and is sensitive to different types of impurities. The most commonly employed methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a sample and then provides information about their mass-to-charge ratio, enabling both quantification and identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of the main component and any impurities present. Both ¹H and ¹³C NMR are invaluable for identifying and quantifying structurally related impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that identifies functional groups present in a sample. It is particularly useful for detecting impurities with different functional groups than this compound.
Comparison of Spectroscopic Methods for Purity Analysis
The following table summarizes the key performance characteristics of GC-MS, NMR, and FTIR for the purity analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Separation and identification of volatile impurities. | Structural elucidation and quantification of impurities. | Rapid screening for functional group impurities. |
| Sensitivity | High (ppm to ppb level for many impurities). | Moderate (typically >0.1 mol%). | Lower (generally requires >1% of impurity). |
| Quantification | Excellent with appropriate standards. | Excellent with an internal standard (qNMR). | Semi-quantitative at best. |
| Impurity Identification | Excellent, based on fragmentation patterns and library matching. | Excellent, based on chemical shifts and coupling constants. | Good for impurities with unique functional groups. |
| Sample Throughput | Moderate (tens of minutes per sample). | Low (minutes to hours per sample, depending on experiments). | High (seconds to minutes per sample). |
| Destructive? | Yes | No | No |
Potential Impurities in this compound
The nature and quantity of impurities in this compound can vary depending on the synthetic route and purification methods. Common potential impurities include:
-
Residual Solvents: Hexane, diethyl ether, or other solvents used during synthesis and purification.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed during the synthesis, such as isomers or products of side reactions. For example, if synthesized from 2-chloromethyl tetrahydrofuran, chlorinated byproducts could be present.
-
Over-reduction/Oxidation Products: Related alcohols, aldehydes, or carboxylic acids (e.g., 1-hexanol, hexanal).
-
Related C6 Compounds: Isomers or other C6 compounds with similar boiling points that may be difficult to separate during distillation (e.g., 1,6-hexanediol).
Spectroscopic Data for this compound and Potential Impurities
The following tables provide reference spectroscopic data for this compound and some of its potential impurities. This data is crucial for the identification and quantification of impurities when analyzing a sample.
¹H NMR Data (in CDCl₃, chemical shifts in ppm)
| Compound | -CH (alkyne) | -CH₂-C≡ | -CH₂-O- | -OH | Other Key Signals |
| This compound | ~1.95 (t) | ~2.20 (dt) | ~3.65 (t) | Variable | 1.60-1.80 (m, 4H) |
| 1-Hexanol | N/A | N/A | ~3.64 (t) | Variable | 0.90 (t, 3H), 1.25-1.40 (m, 6H), 1.55-1.65 (m, 2H) |
| Hexanal | N/A | N/A | N/A | N/A | ~9.76 (t, 1H, -CHO), 2.42 (dt, 2H, -CH₂CHO), 0.90 (t, 3H) |
| 1,6-Hexanediol | N/A | N/A | ~3.64 (t) | Variable | ~1.40 (m, 4H), ~1.58 (m, 4H) |
| Hexane | N/A | N/A | N/A | N/A | ~0.88 (t, 6H), ~1.26 (m, 8H) |
¹³C NMR Data (in CDCl₃, chemical shifts in ppm)
| Compound | C≡C (alkyne) | -CH₂-O- | Other Key Signals |
| This compound | ~84.0, ~68.5 | ~62.0 | ~31.5, ~25.0, ~18.0 |
| 1-Hexanol | N/A | ~62.9 | ~32.7, ~31.8, ~25.7, ~22.6, ~14.0 |
| Hexanal | N/A | N/A | ~202.5 (-CHO), ~43.9, ~31.4, ~24.5, ~22.4, ~13.9 |
| 1,6-Hexanediol | N/A | ~62.8 | ~32.6, ~25.6 |
| Hexane | N/A | N/A | ~31.9, ~22.9, ~14.1 |
FTIR Data (Characteristic Peaks, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp³) | C≡C-H Stretch | C≡C Stretch | C=O Stretch | C-O Stretch |
| This compound | ~3330 (broad) | ~2940, ~2870 | ~3300 (sharp) | ~2120 (weak) | N/A | ~1050 |
| 1-Hexanol | ~3330 (broad) | ~2930, ~2860 | N/A | N/A | N/A | ~1060 |
| Hexanal | N/A | ~2960, ~2870 | N/A | N/A | ~1730 (strong) | N/A |
| 1,6-Hexanediol | ~3300 (broad) | ~2940, ~2860 | N/A | N/A | N/A | ~1060 |
| Hexane | N/A | ~2960, ~2870 | N/A | N/A | N/A | N/A |
Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 98 | 80, 67, 57, 41, 31 |
| 1-Hexanol | 102 (often weak) | 84, 70, 56, 43, 31 |
| Hexanal | 100 | 82, 72, 57, 44, 41 |
| 1,6-Hexanediol | 118 (often not observed) | 100, 82, 69, 55, 41 |
| Hexane | 86 | 71, 57, 43, 29 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of polar compounds (e.g., a wax-type or a low-to-mid polarity column like a DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 300.
-
-
Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Integrate all peaks in the chromatogram. The purity is calculated as the area of the this compound peak divided by the total area of all peaks. Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of a certified internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum. Compare the integrals of the this compound signals to those of the internal standard to determine the absolute purity.
-
Identify impurities by their characteristic chemical shifts and coupling patterns, comparing them to the reference data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid this compound sample between two KBr or NaCl plates, or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the hydroxyl (-OH), sp³ C-H, sp C-H, C≡C, and C-O functional groups of this compound.
-
Look for the presence of unexpected peaks, such as a strong C=O stretch around 1700-1750 cm⁻¹, which would indicate an aldehyde or ketone impurity. Compare the sample spectrum to a reference spectrum of pure this compound.
-
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the general workflow for purity analysis and the decision-making process based on the spectroscopic method.
Caption: General workflow for the purity analysis of this compound.
Caption: Decision tree for selecting the appropriate spectroscopic method.
A Head-to-Head Comparison of Bioconjugation Linkers: Seeking Alternatives to 5-Hexyn-1-ol
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of a chemical linker is paramount. The linker not only bridges a biomolecule to another molecule of interest but also critically influences the stability, solubility, and functionality of the resulting conjugate. 5-Hexyn-1-ol, a simple six-carbon chain terminating in a hydroxyl group and a reactive alkyne, has been a foundational tool for introducing alkyne handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". However, the expanding sophistication of bioconjugates, from antibody-drug conjugates (ADCs) to advanced molecular probes, necessitates a broader palette of linkers with tailored properties.
This guide provides an objective comparison of viable alternatives to this compound, focusing on terminal alkyne-containing linkers. We will delve into their performance, supported by experimental data, to empower you in selecting the optimal linker for your specific bioconjugation needs.
The Contenders: A Spectrum of Alkyne Linkers
Beyond the foundational this compound, a diverse array of alternative linkers offers distinct advantages, primarily centered around modulating hydrophilicity, altering chain length, and providing alternative reactive handles for biomolecule attachment.
-
PEGylated Alkynes: Poly(ethylene glycol) (PEG) chains are renowned for their ability to enhance the aqueous solubility and reduce the immunogenicity of bioconjugates. Alkyne-PEG-OH linkers, available in various PEG unit lengths (e.g., PEG2, PEG3, PEG4), offer a direct, more hydrophilic substitute for this compound.
-
Short-Chain Carboxylic Acid Alkynes: Linkers such as 4-pentynoic acid and 5-hexynoic acid provide a terminal alkyne with a carboxylic acid functional group. This allows for straightforward conjugation to primary amines on biomolecules via amide bond formation, often facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).
-
Activated Ester Alkynes: To streamline the conjugation process to amines, pre-activated linkers like hexynoic acid NHS ester or Alkyne-PEG-NHS esters are employed. These react efficiently with lysine (B10760008) residues and N-termini of proteins under mild conditions.
-
Maleimide (B117702) Alkynes: For selective targeting of cysteine residues, alkyne-PEG-maleimide linkers are the go-to choice. The maleimide group reacts specifically with free thiols to form a stable thioether bond.
-
Strained Cyclooctynes: Representing a paradigm shift, strained cyclooctynes like dibenzocyclooctyne (DBCO) participate in strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction proceeds without the need for a copper catalyst, which can be cytotoxic, making it ideal for applications in living systems.
Performance Showdown: A Data-Driven Comparison
The selection of a linker should be guided by empirical data. The following tables summarize key performance metrics for this compound and its alternatives. It is important to note that direct comparisons can be challenging as reaction conditions vary across studies. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 1: Comparison of Reaction Kinetics and Efficiency for Alkyne Linkers in Bioconjugation
| Linker | Reaction Type | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Conjugation Yield | Key Considerations |
| This compound | CuAAC | ~0.1 - 1 | >90% | Baseline for simple terminal alkynes; moderate hydrophobicity. |
| Alkyne-PEG4-OH | CuAAC | ~0.1 - 1 | >90% | Increased hydrophilicity compared to this compound, potentially improving conjugate solubility. |
| 5-Hexynoic Acid | CuAAC | ~0.1 - 1 | >90% | Similar reactivity to this compound; requires activation for amine conjugation. |
| DBCO-amine | SPAAC | ~0.1 - 0.3 (with benzyl (B1604629) azide) | >90% | Copper-free reaction, ideal for live-cell labeling; bulkier than terminal alkynes.[1] |
Table 2: Physicochemical Properties and Stability of Bioconjugates
| Linker Class | Impact on Hydrophilicity | Bioconjugate Stability | Notes |
| Simple Alkyl Alkynes (e.g., this compound) | Moderate | Triazole linkage is highly stable. | Can contribute to aggregation of hydrophobic payloads. |
| PEGylated Alkynes | High | Triazole linkage is highly stable; PEG can enhance serum stability. | Reduces aggregation and can improve pharmacokinetic profiles.[2] |
| Short-Chain Carboxylic Acid Alkynes | Moderate | Amide and triazole linkages are highly stable. | Can introduce a negative charge at physiological pH. |
| Cyclooctynes (e.g., DBCO) | Low to Moderate | Triazole linkage is highly stable. | Can be hydrophobic, though hydrophilic versions are available. |
Visualizing the Bioconjugation Landscape
To better understand the processes and relationships discussed, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.
Caption: General workflow for bioconjugation using click chemistry.
Caption: Relationship between this compound and its alternatives.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are methodologies for key experiments cited in this guide.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-modified protein to an azide-containing payload.
Materials:
-
Alkyne-modified protein in amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
Azide-containing payload
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing payload in the reaction buffer. A typical molar ratio is 1:5 to 1:10 (protein:payload).
-
Prepare the copper catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA. Let the mixture stand for 2-3 minutes at room temperature.
-
Add the copper catalyst premix to the protein-payload mixture. The final concentration of copper is typically 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Purify the bioconjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-modified protein to a DBCO-containing payload.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-containing payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified protein and the DBCO-containing payload in the reaction buffer. A typical molar excess of the DBCO reagent is 3-10 fold over the protein.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and their concentrations.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
Once the reaction is complete, purify the bioconjugate using size-exclusion chromatography or dialysis to remove unreacted DBCO-payload.
Protocol 3: Protein Labeling with Alkyne-NHS Ester
This protocol describes the modification of a protein with an alkyne handle using an NHS ester-functionalized linker.
Materials:
-
Protein solution (5-10 mg/mL) in an amine-free buffer with a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer).
-
Alkyne-NHS ester (e.g., Hexynoic acid NHS ester or Alkyne-PEG4-NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column for purification.
Procedure:
-
Prepare a stock solution of the Alkyne-NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the unreacted Alkyne-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the degree of labeling using a suitable quantification method.
Protocol 4: Bioconjugate Stability Assessment in Human Serum
This protocol provides a method for evaluating the stability of a bioconjugate in a biologically relevant matrix.[3][4][5][6][7][8]
Materials:
-
Purified bioconjugate.
-
Pooled human serum.
-
Incubator at 37°C.
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard).
-
Centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-warm the human serum to 37°C.
-
Add the bioconjugate to the serum to a final concentration of, for example, 1 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the serum mixture.
-
Immediately stop the reaction by adding 3 volumes of cold protein precipitation solution.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the amount of intact bioconjugate remaining.
-
Calculate the half-life of the bioconjugate in serum by plotting the percentage of intact conjugate versus time.
Conclusion
While this compound remains a useful and cost-effective linker for introducing terminal alkynes, the field of bioconjugation has evolved to offer a sophisticated toolkit of alternatives. For applications demanding enhanced aqueous solubility and improved pharmacokinetic profiles, PEGylated alkynes are a superior choice. When targeting specific amino acid residues, functionalized alkynes bearing NHS esters or maleimides provide efficient and selective conjugation handles. Furthermore, for bioconjugation in living systems where copper toxicity is a concern, the advent of strained cyclooctynes for SPAAC has been transformative.
The optimal choice of linker is intrinsically tied to the specific requirements of the biomolecule, the payload, and the intended application. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to advance their bioconjugation strategies and unlock the full potential of their molecular constructs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Plasma Stability Assay | Domainex [domainex.co.uk]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
A Comparative Guide to Catalysts for 5-Hexyn-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Transformation of 5-Hexyn-1-ol
The catalytic transformation of this compound serves as a valuable synthetic route to important heterocyclic structures, such as tetrahydropyrans, which are prevalent in numerous natural products and pharmaceutical agents. The reaction can proceed through various pathways, primarily intramolecular hydroalkoxylation (cyclization) to form either 5- or 6-membered rings, or isomerization to other unsaturated alcohols. The choice of catalyst is paramount in directing the reaction towards a desired product with high efficiency and selectivity. This guide provides a comparative overview of catalysts based on gold, platinum, palladium, ruthenium, and iridium for the reactions of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The performance of various catalysts in the reaction of this compound is summarized below. It is important to note that direct comparison is challenging as reaction conditions and intended products often vary between studies. This compilation aims to provide a side-by-side look at reported outcomes to guide catalyst selection.
| Catalyst System | Substrate | Major Product(s) | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Silver | ||||||
| AgOTf | This compound | [1][1][1]-Trioxa-fused ketal | with p-tolualdehyde, DCE, 80 °C, 12 h | 85 | Diastereoselective | [2] |
| Platinum | ||||||
| [PtCl₂(H₂C=CH₂)]₂ / P(4-C₆H₄CF₃)₃ | γ-hydroxy olefin | 2-methyl-tetrahydrofuran | 70 °C, 24 h | 78 | N/A | [3] |
| Catalyst C / AgOTf | Unsaturated Alcohol | Tetrahydropyran derivative | ClCH₂CH₂Cl, 23 °C, 24 h | 92 | Markovnikov | [1][4] |
| Palladium | ||||||
| Pd(OAc)₂ / bbeda | Ene-ynamide | Fused-ring bicycle | 45 °C, 3 h | 50 | N/A | [5] |
| Pd(OAc)₂ | Ene-ynamide | Fused-ring bicycle | 45 °C, 3 h | 54 | N/A | [5] |
| Ruthenium | ||||||
| Ru(methylallyl)₂(COD) | Terminal alkene | Internal alkene | Neat, 150-200 °C | >99 | >99% | [6][7] |
| Iridium | ||||||
| Iridium(III) hydrides | Internal alkynes with proximate nucleophiles | 6-endo-dig cyclization product | N/A | High | Highly selective | [8] |
N/A: Not available in the cited source.
Reaction Pathways and Mechanistic Overview
The reaction of this compound can be directed down several pathways depending on the catalyst employed. The primary transformations include intramolecular hydroalkoxylation (cyclization) and isomerization.
Intramolecular Hydroalkoxylation (Cyclization)
This pathway involves the addition of the terminal hydroxyl group across the alkyne. Depending on the regioselectivity of the attack, two main products can be formed:
-
6-endo-dig cyclization: Leads to the formation of a six-membered ring, 2-methylenetetrahydropyran.
-
5-exo-dig cyclization: Results in a five-membered ring, (tetrahydrofuran-2-yl)acetaldehyde, which can then isomerize.
Gold and platinum catalysts are particularly known to promote these cyclization reactions. The choice of ligands and reaction conditions can influence the regioselectivity between the 6-endo and 5-exo pathways.
Figure 1: Cyclization pathways of this compound.
Isomerization
Ruthenium catalysts are highly effective for the isomerization of terminal alkynes and alkenes. In the case of this compound, a ruthenium catalyst can facilitate the migration of the carbon-carbon triple bond along the carbon chain, leading to a mixture of internal alkynols or dienols.
Figure 2: Isomerization pathways of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the catalytic transformation of this compound and related substrates.
General Workflow for a Catalytic Reaction
The following diagram illustrates a typical workflow for conducting a catalytic reaction with this compound.
Figure 3: A generalized workflow for catalytic reactions.
Protocol 1: Silver-Catalyzed Cascade Annulation of this compound with an Aldehyde
This protocol is adapted from a procedure for the synthesis of[1][1][1]-trioxa-fused ketals.[2]
Materials:
-
This compound
-
p-Tolualdehyde
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
1,2-Dichloroethane (DCE)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction tube, add AgOTf (5 mol%).
-
Add a magnetic stir bar and seal the tube with a septum.
-
Purge the tube with argon or nitrogen.
-
Add DCE as the solvent.
-
Add p-tolualdehyde (1.2 equivalents).
-
Add this compound (1.0 equivalent) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired[1][1][1]-trioxa-fused ketal.
Protocol 2: Platinum-Catalyzed Intramolecular Hydroalkoxylation of a γ-Hydroxy Olefin
This general procedure is based on the platinum-catalyzed cyclization of hydroxy olefins to form cyclic ethers.[1][4]
Materials:
-
γ-Hydroxy olefin (e.g., a substituted 4-penten-1-ol)
-
Platinum catalyst C (a "donor-acceptor" type catalyst, 1 mol%)
-
Silver trifluoromethanesulfonate (AgOTf, 2 mol%)
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
-
Inert atmosphere (Argon)
Procedure:
-
In an argon-filled glovebox, add catalyst C (1 mol%) and AgOTf (2 mol%) to a 4 mL vial containing a magnetic stir bar.
-
Add ClCH₂CH₂Cl (1 mL) and stir the mixture at 23 °C for 1 hour.
-
Add a solution of the γ-hydroxy olefin (0.1 mmol) in ClCH₂CH₂Cl (0.5 mL).
-
Take the vial out of the glovebox and stir at 23 °C for 24 hours.
-
Dilute the mixture with CH₂Cl₂ and filter through a pad of celite.
-
Concentrate the filtrate, and purify the residue by silica gel chromatography to obtain the desired tetrahydrofuran (B95107) derivative.
Protocol 3: Ruthenium-Catalyzed Isomerization of a Terminal Alkene
This is a general procedure for the isomerization of terminal alkenes to internal alkenes.[6][7]
Materials:
-
Terminal alkene (e.g., this compound can be considered in the context of its double bond if it were an alkene)
-
Ru(methylallyl)₂(COD) catalyst (0.0001–0.5 mol%)
-
Dichloromethane (for catalyst stock solution)
Procedure:
-
Charge a 2 mL vial with the terminal alkene (0.3–1 g) and a magnetic stirrer.
-
Add the ruthenium catalyst, either directly or as a solution in dichloromethane.
-
Close the vial with a cap and place it in a preheated steel block at the desired reaction temperature (e.g., 150 or 200 °C).
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC and NMR.
-
The internal alkene product is often obtained in high purity and may not require further purification.
Conclusion
The choice of catalyst for the transformation of this compound is critical and depends on the desired synthetic outcome. Gold and platinum catalysts are effective for intramolecular hydroalkoxylation, leading to the formation of valuable cyclic ethers. The regioselectivity of these reactions can often be tuned by the ligand and reaction conditions. Palladium catalysts are also versatile for cycloisomerization reactions, particularly in the context of more complex cascade processes. For isomerization of the alkyne moiety, ruthenium catalysts exhibit exceptional activity and selectivity. Iridium catalysts also show promise for hydroalkoxylation and hydroamination reactions.
This guide provides a starting point for researchers to select an appropriate catalytic system for their specific needs. It is recommended to consult the primary literature for more detailed information and to optimize the reaction conditions for the specific substrate and desired product. The provided protocols offer a foundation for developing robust and efficient synthetic methods for the transformation of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. AgOTf-catalyzed cascade annulation of 5-hexyn-1-ols and aldehydes: enabling the diastereoselective synthesis of [6,6,6]-trioxa-fused ketals and hexahydro-2H-chromenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular alkyne hydroalkoxylation and hydroamination catalyzed by iridium hydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 5-Hexyn-1-ol Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data of 5-Hexyn-1-ol and two of its common derivatives: 5-hexynyl acetate (B1210297) and 1-methoxy-5-hexyne. By presenting experimental data in clear, comparative tables and offering detailed experimental protocols, this document serves as a valuable resource for the structural confirmation of these and similar compounds, which are often key intermediates in the synthesis of complex molecules and pharmaceutical agents.
Introduction to this compound and its Derivatives in Research
This compound is a versatile bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The terminal alkyne can participate in reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and acetylide additions. The primary alcohol functionality can be readily converted into various other functional groups, including ethers and esters, further expanding its synthetic utility. The confirmation of these transformations is crucial, and NMR spectroscopy is the most powerful tool for this purpose. This guide will focus on the characteristic ¹H and ¹³C NMR signatures that allow for the unambiguous identification of this compound and its ether and ester derivatives.
Comparative NMR Data Analysis
The structural changes resulting from the conversion of the hydroxyl group of this compound to an acetate or a methyl ether are clearly reflected in their respective ¹H and ¹³C NMR spectra. The most significant changes are observed in the chemical shifts of the protons and carbons at or near the site of modification (C1 and its attached protons).
¹H NMR Spectral Data Comparison
The table below summarizes the ¹H NMR spectral data for this compound, 5-hexynyl acetate, and 1-methoxy-5-hexyne. The most notable differences are the downfield shift of the H1 protons upon esterification and a slightly less pronounced downfield shift upon etherification, accompanied by the appearance of new signals corresponding to the methyl groups of the acetate and methoxy (B1213986) functionalities.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H1 | ~3.66 | Triplet | ~6.3 |
| H2 | ~1.62 | Quintet | ~6.8 | |
| H3 | ~1.55 | Quintet | ~7.0 | |
| H4 | ~2.22 | Triplet of triplets | ~6.9, 2.6 | |
| H6 | ~1.95 | Triplet | ~2.6 | |
| OH | Variable | Singlet | - | |
| 5-Hexynyl Acetate | H1 | ~4.07 | Triplet | ~6.6 |
| H2 | ~1.67 | Quintet | ~6.9 | |
| H3 | ~1.54 | Quintet | ~7.0 | |
| H4 | ~2.20 | Triplet of triplets | ~6.9, 2.6 | |
| H6 | ~1.95 | Triplet | ~2.6 | |
| CH₃ (acetate) | ~2.05 | Singlet | - | |
| 1-Methoxy-5-hexyne | H1 | ~3.39 | Triplet | ~6.6 |
| H2 | ~1.63 | Quintet | ~7.0 | |
| H3 | ~1.56 | Quintet | ~7.0 | |
| H4 | ~2.21 | Triplet of triplets | ~6.9, 2.6 | |
| H6 | ~1.95 | Triplet | ~2.6 | |
| OCH₃ | ~3.34 | Singlet | - |
Note: Chemical shifts are reported for CDCl₃ solutions and may vary slightly depending on the solvent and concentration. Data for derivatives is based on established prediction models and typical values for similar structures.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide further confirmation of the structural modifications. The chemical shift of C1 is significantly affected by the attached functional group. Additionally, the characteristic signals of the carbonyl carbon in the acetate and the methoxy carbon in the ether are readily identifiable.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C1 | ~62.3 |
| C2 | ~32.0 | |
| C3 | ~25.0 | |
| C4 | ~18.3 | |
| C5 | ~84.2 | |
| C6 | ~68.5 | |
| 5-Hexynyl Acetate | C1 | ~64.1 |
| C2 | ~28.2 | |
| C3 | ~25.1 | |
| C4 | ~18.1 | |
| C5 | ~83.9 | |
| C6 | ~68.8 | |
| C=O | ~171.2 | |
| CH₃ (acetate) | ~21.0 | |
| 1-Methoxy-5-hexyne | C1 | ~72.4 |
| C2 | ~29.3 | |
| C3 | ~25.4 | |
| C4 | ~18.3 | |
| C5 | ~84.1 | |
| C6 | ~68.6 | |
| OCH₃ | ~58.6 |
Note: Chemical shifts are reported for CDCl₃ solutions and may vary slightly depending on the solvent and concentration. Data for derivatives is based on established prediction models and typical values for similar structures.
Experimental Protocols
The following are detailed methodologies for the synthesis of 5-hexynyl acetate and 1-methoxy-5-hexyne from this compound, as well as a general protocol for NMR sample preparation.
Synthesis of 5-Hexynyl Acetate (Acetylation)
This protocol describes the esterification of this compound using acetic anhydride (B1165640) and pyridine (B92270).[1][2]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-hexynyl acetate.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Synthesis of 1-Methoxy-5-hexyne (Williamson Ether Synthesis)
This protocol outlines the synthesis of 1-methoxy-5-hexyne via the Williamson ether synthesis using sodium hydride and methyl iodide.[3][4][5][6][7]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a two-necked round-bottom flask, magnetic stirrer, and stir bar
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask containing a stir bar, add a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or flash column chromatography on silica gel if necessary.
NMR Sample Preparation
Materials:
-
Compound of interest (this compound or derivative)
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
NMR tube and cap
-
Pipette
Procedure:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial.
-
Add a small amount of TMS if it is not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
Visualizing the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for synthesizing and confirming the structures of this compound derivatives using NMR spectroscopy.
Caption: Synthesis and NMR confirmation workflow.
This guide demonstrates how ¹H and ¹³C NMR spectroscopy serve as indispensable tools for the structural elucidation of this compound and its derivatives. The distinct changes in chemical shifts and the appearance of new, characteristic signals provide a reliable method for confirming successful chemical transformations. The provided experimental protocols offer a starting point for the synthesis of these valuable compounds in a laboratory setting.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Evaluating the Biological Activity of Compounds Synthesized from 5-Hexyn-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile chemical scaffold of 5-Hexyn-1-ol, featuring both a terminal alkyne and a primary alcohol, presents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Its dual functionality allows for a diverse range of chemical modifications, leading to libraries of compounds that can be screened for various biological activities. This guide provides a comparative overview of the potential biological activities of compounds derived from this compound, with a focus on derivatives synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a common application for terminal alkynes. We present supporting experimental data from representative studies on structurally similar compounds and detail the methodologies for key biological assays.
Introduction to this compound Derivatives
This compound is a bifunctional building block. Its terminal alkyne group is a ready participant in click chemistry, allowing for the efficient formation of stable 1,2,3-triazole rings. The primary alcohol can be used for further functionalization, enabling conjugation to other molecules. Triazole-containing compounds are known for their stability and have been associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.
Comparative Biological Activity
The following sections compare the performance of representative triazole-based compounds, structurally analogous to those synthesizable from this compound, in key biological assays.
Anticancer Cytotoxicity
The cytotoxic potential of novel compounds is a primary indicator of their utility as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC₅₀ values indicate higher potency.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Representative Triazole Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Class | HeLa (Cervical Cancer) | K562 (Leukemia) | Caco-2 (Colorectal) | MCF-7 (Breast Cancer) | Reference Drug |
| Comp-A1 | Phenyl-propanamide Triazole | - | - | - | - | Fluconazole-resistant C. albicans |
| 13ad' | 1,4-Dihydropyridine Triazole | - | - | 0.63 ± 0.05 | - | Carboplatin (7.49 µM) |
| 13ab' | 1,4-Dihydropyridine Triazole | - | - | 1.39 ± 0.04 | - | Gemcitabine (4.51 µM) |
| 3j | Fused 1,2,3-Triazole | 6.80 ± 0.61 | - | - | 7.80 ± 0.55 | Doxorubicin |
| 6cf | Triazole Conjugate | - | - | - | 5.71 | Docetaxel (9.46 µM) |
| Cisplatin | Reference | 17-23 µM (approx.) | - | - | - | - |
| Cisplatin | Reference | - | 9-22 µM (approx.) | - | - | - |
Data presented are representative values from cited literature for structurally related triazole compounds to illustrate potential efficacy.[1][2][3][4]
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial efficacy, defined as the lowest concentration that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Triazole Derivatives
| Compound ID | Derivative Class | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| T81/T83 | Amine-linked Triazole | Effective | - | - | Effective | - |
| Comp-35a | Coumarin Triazole | - | 25 | 10 | - | - |
| Comp-35b | Coumarin Triazole | 25 | - | 13 | - | - |
| Comp-42f | Coumarin Triazole | 12 | - | - | - | - |
| Triazole-Thione | Thione-substituted Triazole | 1.56 | 1.56 | 3.12 | - | - |
| Ciprofloxacin | Reference (Bacteria) | - | - | - | - | - |
| Fluconazole | Reference (Fungi) | - | - | - | - | - |
Data presented are representative values from cited literature for structurally related triazole compounds to illustrate potential efficacy.[5][6][7]
Enzyme Inhibition
Many drugs function by inhibiting specific enzymes. The potency of an enzyme inhibitor is also commonly reported as an IC₅₀ value—the concentration required to reduce enzyme activity by 50%. The target enzyme and assay conditions are critical for interpreting these values.
Table 3: Comparative Enzyme Inhibition (IC₅₀) of Representative Compounds
| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (µM) |
| Comp-3a | Styryl-aminochalcone | α-Glucosidase | 17.8 ± 0.32 |
| Comp-3b | Styryl-aminochalcone | α-Glucosidase | 6.1 ± 0.24 |
| Comp-3e | Styryl-aminochalcone | α-Amylase | 1.6 ± 0.52 |
| Comp-3g | Styryl-aminochalcone | α-Amylase | 1.7 ± 0.25 |
Data presented are from studies on enzyme-inhibiting compounds to illustrate the assay-based evaluation. The specific derivatives are not from this compound but showcase the evaluation methodology.
Experimental Protocols & Methodologies
Detailed and standardized protocols are crucial for the reproducible evaluation of biological activity. Below are methodologies for the key experiments cited.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Expose the cells to a series of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours under standard culture conditions.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8] The plate is typically shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the spectrophotometric absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm is often used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[11][12][13]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. The lowest concentration of the compound that inhibits visible growth after incubation is recorded as the MIC.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13][14]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism, adjusted to a specific turbidity (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).[13]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[11]
-
Result Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no turbidity (i.e., no bacterial growth) is observed.[11][12]
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Enzyme Inhibition Assay
This protocol describes a general method for measuring the ability of a compound to inhibit the activity of a specific enzyme.[15][16]
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of a test compound. The reaction rate is typically monitored by measuring the change in absorbance or fluorescence as a substrate is converted into a product.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the purified target enzyme, its specific substrate, and the test inhibitors (usually dissolved in DMSO). Prepare an assay buffer optimized for the enzyme's activity (pH, salt concentration).
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Gently mix and pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Add the substrate solution to all wells simultaneously to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time at regular intervals.
-
Data Analysis: Calculate the initial reaction rate (V₀) for each well from the linear portion of the progress curve. Normalize the data by setting the uninhibited control to 100% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[17]
Caption: Diagram of a competitive enzyme inhibition mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. benchchem.com [benchchem.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. courses.edx.org [courses.edx.org]
Efficiency of 5-Hexyn-1-ol in CuAAC Reactions: A Comparative Guide
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient method for forming 1,2,3-triazoles, which are stable linkages crucial in various scientific disciplines, including drug development and bioconjugation.[1][2] The choice of alkyne is a critical parameter that can influence the reaction's kinetics and overall efficiency. This guide provides a comparative analysis of 5-Hexyn-1-ol against other commonly used terminal alkynes, namely propargyl alcohol and phenylacetylene (B144264), in CuAAC reactions.
Performance Comparison of Terminal Alkynes
The reactivity of terminal alkynes in CuAAC reactions is influenced by factors such as steric hindrance and the electronic properties of the substituents near the alkyne functionality. To provide a clear comparison, the following table summarizes the performance of this compound, propargyl alcohol, and phenylacetylene in CuAAC reactions with benzyl (B1604629) azide (B81097), a common azide partner.
| Alkyne | Relative Reactivity | Typical Reaction Conditions | Typical Yield |
| This compound | Slower than propargyl alcohol | CuSO₄, Sodium Ascorbate (B8700270), t-BuOH/H₂O, Room Temp. | High (Specific data under comparable conditions not readily available) |
| Propargyl Alcohol | ~2.6 times faster than this compound[3] | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, Room Temp. | >95% |
| Phenylacetylene | Generally fast, comparable to propargyl alcohol | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O or neat, Room Temp. | >95%[4][5] |
Note: Yields are highly dependent on specific reaction conditions, including catalyst loading, solvent system, and reaction time. The yields provided for propargyl alcohol and phenylacetylene are based on reactions with benzyl azide under standard CuAAC conditions. While specific comparative yield data for this compound under identical conditions is limited in the reviewed literature, it is generally considered to participate in CuAAC reactions with high efficiency.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are representative protocols for CuAAC reactions involving the compared alkynes.
General Protocol for CuAAC Reaction with Benzyl Azide
This protocol can be adapted for this compound, propargyl alcohol, and phenylacetylene.
Materials:
-
Terminal alkyne (this compound, propargyl alcohol, or phenylacetylene) (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne and benzyl azide in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Visualizing the CuAAC Reaction and its Application
To better understand the CuAAC reaction and its utility, the following diagrams illustrate the general catalytic cycle and a typical bioconjugation workflow.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Hydroxyl-Functionalized Polymers: Poly(5-Hexyn-1-ol) and Hydroxyl-Terminated Polybutadiene (HTPB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of two important hydroxyl-functionalized polymers: poly(5-hexyn-1-ol), a functionalized polyacetylene, and hydroxyl-terminated polybutadiene (B167195) (HTPB), a widely used telechelic polymer. While comprehensive characterization data for the homopolymer of this compound is not extensively available in the searched literature, this guide leverages data on a closely related copolymer and general knowledge of functionalized polyacetylenes for a theoretical comparison. In contrast, HTPB is a well-documented polymer, and its detailed characterization data serves as a valuable benchmark.
Introduction to the Polymers
Poly(this compound) is a functionalized polyacetylene, a class of polymers known for their conjugated backbone, which can impart unique optical and electronic properties. The presence of a hydroxyl group in each repeating unit of poly(this compound) offers a site for further modification, making it an attractive candidate for applications in drug delivery, biomaterials, and sensor technology. The synthesis of such functionalized polyacetylenes is often achieved through polymerization of the corresponding monosubstituted acetylene (B1199291) monomer using rhodium-based catalysts, which are known for their tolerance to functional groups.
Hydroxyl-Terminated Polybutadiene (HTPB) is a liquid telechelic polymer with hydroxyl groups at the ends of the polymer chains. It is a versatile prepolymer used in the synthesis of polyurethanes, which find applications as binders in solid rocket propellants, adhesives, coatings, and elastomers.[1] The properties of HTPB and the resulting polyurethanes are highly dependent on its microstructure (the ratio of cis, trans, and vinyl isomers), molecular weight, and the functionality of the hydroxyl end groups.[2][3]
Comparative Data Presentation
The following tables summarize the key characterization parameters for both polymers. Data for poly(this compound) is based on a copolymer of 1-hexene (B165129) and 5-hexen-1-ol, as specific data for the homopolymer of this compound was not available in the searched literature.
Table 1: Molecular Weight and Distribution
| Parameter | Poly(this compound) (Copolymer Data) | Hydroxyl-Terminated Polybutadiene (HTPB) |
| Number-Average Molecular Weight (Mn) | ~2,870 g/mol | 2,800 - 7,000 g/mol |
| Weight-Average Molecular Weight (Mw) | Not specified | 5,000 - 12,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | Not specified | 1.8 - 2.2[4] |
| Characterization Technique | 1H NMR | Gel Permeation Chromatography (GPC/SEC)[2] |
Table 2: Structural Characterization (NMR Spectroscopy)
| Parameter | Poly(this compound) (Expected) | Hydroxyl-Terminated Polybutadiene (HTPB) |
| 1H NMR Chemical Shifts (ppm) | Vinyl protons (~5.0-6.5), CH2-O (~3.6), other aliphatic protons (1.4-2.2) | Vinyl protons (~4.9-5.6), cis-1,4 protons (~5.3-5.5), trans-1,4 protons (~5.3-5.5), CH2-O (~3.5-4.1), aliphatic protons (~2.0)[5] |
| 13C NMR Chemical Shifts (ppm) | Vinyl carbons (~120-140), C-O (~60), aliphatic carbons (~20-40) | Vinyl carbons (~114, 143), cis-1,4 carbons (~129), trans-1,4 carbons (~130), C-O (~60-70)[4] |
| Microstructure | Not applicable | cis-1,4: ~20%, trans-1,4: ~60%, vinyl-1,2: ~20%[2] |
Table 3: Thermal Properties
| Parameter | Poly(this compound) (Expected) | Hydroxyl-Terminated Polybutadiene (HTPB) |
| Glass Transition Temperature (Tg) | Dependent on molecular weight and microstructure | -75 to -85 °C[2] |
| Decomposition Temperature (Td) | Expected to be stable up to ~200-300 °C | Onset of decomposition ~350-400 °C |
| Characterization Technique | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)[6][7] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure, microstructure, and, in some cases, the number-average molecular weight of the polymer.
Protocol for HTPB (and applicable to Poly(this compound)):
-
Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
1H NMR Spectroscopy:
-
Acquire the 1H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Set the pulse angle to 90 degrees and the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest to ensure quantitative results.
-
Integrate the characteristic signals corresponding to the vinyl protons, olefinic protons of the main chain, and the protons of the methylene (B1212753) groups adjacent to the hydroxyl groups.
-
The microstructure (cis, trans, vinyl content) of HTPB can be calculated from the relative integrals of the corresponding olefinic proton signals.[2]
-
The number-average molecular weight (Mn) can be estimated by comparing the integral of the end-group protons to that of the repeating monomer units.[2]
-
-
13C NMR Spectroscopy:
-
Acquire the 13C NMR spectrum using a proton-decoupled sequence.
-
A longer acquisition time and a larger number of scans are typically required compared to 1H NMR due to the lower natural abundance of 13C.
-
The chemical shifts of the different carbon atoms provide detailed information about the polymer backbone and the stereochemistry of the double bonds.[4]
-
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
Objective: To determine the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Protocol for HTPB (and applicable to Poly(this compound)):
-
System Setup:
-
Use a GPC/SEC system equipped with a refractive index (RI) detector.
-
Select a column set appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Use a suitable mobile phase in which the polymer is fully soluble, such as tetrahydrofuran (B95107) (THF), at a constant flow rate (e.g., 1.0 mL/min).[8]
-
-
Calibration:
-
Prepare a series of narrow molecular weight standards (e.g., polystyrene standards) of known molecular weight.
-
Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
-
Sample Analysis:
-
Prepare a dilute solution of the polymer sample in the mobile phase (e.g., 1-2 mg/mL).
-
Inject the sample solution into the GPC/SEC system.
-
Determine the molecular weight distribution and averages of the sample by comparing its elution profile to the calibration curve.[2]
-
Thermal Analysis (DSC and TGA)
Objective: To evaluate the thermal stability and transitions of the polymer.
Protocol for Polymers:
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the polymer sample (5-10 mg) in a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[9]
-
Record the weight loss of the sample as a function of temperature. The resulting thermogram provides information on the decomposition temperature and thermal stability of the polymer.[10]
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small amount of the polymer sample (5-10 mg) in a DSC pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). An initial heating and cooling cycle is often performed to erase the thermal history of the sample.[11]
-
Record the heat flow into or out of the sample as a function of temperature. The DSC thermogram reveals thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[6]
-
Visualizations
Synthesis of Poly(this compound)
Caption: Synthesis of Poly(this compound) via Rhodium-Catalyzed Polymerization.
Synthesis of Hydroxyl-Terminated Polybutadiene (HTPB)
Caption: Anionic Polymerization Synthesis of Hydroxyl-Terminated Polybutadiene.
General Workflow for Polymer Characterization
Caption: A General Workflow for the Characterization of Polymers.
References
- 1. Characterization and Analysis of Hydroxyl-terminated Polybutadiene | Illinois Institute of Technology [iit.edu]
- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 3. Characterization of several HTPB binder samples by NMR, GPC and OH-number [publica.fraunhofer.de]
- 4. Preparation, Characterization of Propargyl Terminal Polybutadiene and Its Crosslinked Elastomers Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. fpe.umd.edu [fpe.umd.edu]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Proper Disposal of 5-Hexyn-1-ol: A Guide for Laboratory Professionals
For immediate reference, treat 5-Hexyn-1-ol as a combustible and irritant hazardous waste. Due to its terminal alkyne functionality, it can form explosive acetylides, particularly with certain metal salts. Professional disposal through a licensed hazardous waste service is mandatory. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Assessment
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. The most significant immediate hazard stems from its terminal alkyne group, which can react with certain metals (notably heavy metals like copper, silver, and mercury) to form highly unstable and explosive acetylides. Therefore, all waste streams containing this compound must be managed to prevent the formation of these hazardous compounds.
Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.
Disposal Pathways for this compound Waste
There are two primary pathways for the disposal of this compound, depending on its form:
-
Unused or Expired this compound: Pure, unadulterated this compound should not be quenched by laboratory personnel. The original container should be securely sealed, clearly labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Reaction Mixtures Containing this compound: Reaction mixtures must be carefully and completely quenched to neutralize any residual reactive species before being collected for disposal. This is a critical step to ensure the safety of personnel handling the waste downstream.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative data to inform the safe handling and disposal of this compound.
| Parameter | Value | Citation | Notes |
| Physical Properties | |||
| Flash Point | 70 °C (158 °F) - closed cup | [1] | Classified as a combustible liquid. |
| Density | 0.89 g/mL at 25 °C | [1] | |
| Disposal Parameters | |||
| Neutralization pH Range | 5.5 - 9.5 | [2] | The final pH of the quenched and neutralized aqueous waste should be within this range before drain disposal (if permissible). |
| EPA Alcohol Exemption | <24% alcohol by volume in an aqueous solution | While an exemption exists for aqueous solutions with low alcohol content, it may not apply due to the reactivity of the alkyne group. |
Experimental Protocol: Quenching of this compound Reaction Mixtures
This protocol provides a detailed methodology for neutralizing residual terminal alkynes in a reaction mixture prior to disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
Objective: To safely neutralize any unreacted this compound and potential acetylide intermediates in a reaction mixture.
Materials:
-
Reaction mixture containing this compound.
-
Inert solvent (e.g., Tetrahydrofuran (THF) or Toluene).
-
Proton-donating quenching agent (e.g., Isopropanol).
-
Deionized water.
-
Dilute acid (e.g., 1 M HCl or acetic acid) for neutralization.
-
Appropriately labeled hazardous waste container.
-
Ice bath.
-
Stir plate and stir bar.
-
Addition funnel or syringe.
Procedure:
-
Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial if any organometallic reagents were used in the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control any exothermic reactions during the quenching process.[3]
-
Dilution: If the reaction mixture is concentrated, dilute it with an equal volume of an inert solvent (e.g., THF or toluene) to help dissipate heat generated during quenching.
-
Initial Quench (Alcohol Addition): Slowly add a proton-donating quenching agent, such as isopropanol, dropwise via an addition funnel or syringe.[3] The slow addition is critical for temperature control. Continue the addition until any visible signs of reaction (e.g., gas evolution) cease.
-
Warming: Allow the mixture to slowly warm to room temperature while continuing to stir.
-
Aqueous Quench: Once the mixture has reached room temperature, slowly and cautiously add water to quench any remaining reactive species. Be prepared for a potential delayed reaction.
-
Neutralization: After the quenching is complete, check the pH of the aqueous layer. Neutralize the solution by adding a dilute acid (e.g., 1 M HCl or acetic acid) dropwise until the pH is between 5.5 and 9.5.[2]
-
Waste Collection: Once the quenching and neutralization are complete and the mixture is at room temperature, transfer it to a designated hazardous waste container. Ensure the container is compatible with the solvents and reagents used.
-
Labeling: Clearly label the hazardous waste container with all its constituents and the date.
-
Final Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for deciding the appropriate disposal procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
